WEE1-IN-4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-chlorophenyl)-9-hydroxy-6H-pyrrolo[3,4-c]carbazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O3/c21-13-4-2-1-3-10(13)11-8-15-16(18-17(11)19(25)23-20(18)26)12-7-9(24)5-6-14(12)22-15/h1-8,22,24H,(H,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEXRCOBPACFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C4=C(N3)C=CC(=C4)O)C5=C2C(=O)NC5=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439085 | |
| Record name | Wee1 Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622855-37-2 | |
| Record name | Wee1 Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
WEE1-IN-4: A Potent Kinase Inhibitor for Preclinical Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
WEE1-IN-4 is a potent and selective inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. By targeting WEE1, this small molecule induces premature mitotic entry in cancer cells, leading to DNA damage, mitotic catastrophe, and ultimately, apoptosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details its mechanism of action within the WEE1 signaling pathway and offers representative experimental protocols for its investigation in a research setting. The information presented herein is intended to support the use of this compound as a valuable tool in preclinical cancer research and drug development.
Chemical Structure and Properties
This compound, with the IUPAC name 4-(2-chlorophenyl)-9-hydroxy-6H-pyrrolo[3,4-c]carbazole-1,3-dione, is a pyrrolocarbazole derivative.[1] Its chemical structure and key properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 4-(2-chlorophenyl)-9-hydroxy-6H-pyrrolo[3,4-c]carbazole-1,3-dione[1] |
| CAS Number | 622855-37-2[1][2] |
| Molecular Formula | C₂₀H₁₁ClN₂O₃[1][3][4][5] |
| Molecular Weight | 362.77 g/mol [3][4][5] |
| Canonical SMILES | C1=CC=C(C(=C1)Cl)C2=C3C4=C(C=C(C=C4)O)NC5=C2C(=O)NC5=O |
| InChI Key | DPEXRCOBPACFOO-UHFFFAOYSA-N[1][4][5] |
Table 1: Chemical Identifiers of this compound
| Property | Value | Notes |
| Physical State | Solid[4][5] | - |
| Appearance | Light orange[4][5] | - |
| Solubility | DMSO: 100 mg/mL (275.66 mM)[3] | Requires sonication |
| In vivo formulation 1: ≥ 2.5 mg/mL (6.89 mM)[2][6] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| In vivo formulation 2: ≥ 2.5 mg/mL (6.89 mM)[2][6] | 10% DMSO, 90% (20% SBE-β-CD in Saline) | |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years[3] | - |
| In solvent: -80°C for 6 months, -20°C for 1 month[2][3] | - |
Table 2: Physicochemical Properties of this compound
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of WEE1 kinase with a reported IC₅₀ of 0.011 µM.[2][3][6] WEE1 is a nuclear kinase that plays a pivotal role in cell cycle regulation, specifically at the G2/M checkpoint.[7] Its primary function is to phosphorylate and inactivate Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry.[7][8] This inhibitory phosphorylation on Tyr15 of CDK1 prevents cells with damaged DNA from prematurely entering mitosis, allowing time for DNA repair.[7]
Many cancer cells harbor defects in the G1 checkpoint, often due to mutations in the tumor suppressor p53.[9] Consequently, these cells become heavily reliant on the G2/M checkpoint for survival and to prevent the propagation of DNA damage. By inhibiting WEE1, this compound abrogates this critical checkpoint. The resulting decrease in CDK1 phosphorylation leads to its activation and forces the cancer cells into premature mitosis, despite the presence of unrepaired DNA. This ultimately triggers a form of programmed cell death known as mitotic catastrophe.[9]
The selectivity of this compound for WEE1 kinase over other kinases, such as the related checkpoint kinase Chk1, makes it a valuable tool for specifically interrogating the WEE1 signaling pathway.
Figure 1: WEE1 Signaling Pathway and Mechanism of Inhibition by this compound.
Experimental Protocols
The following are representative protocols for investigating the effects of this compound in a laboratory setting. These protocols are based on standard methodologies used for other WEE1 inhibitors and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis for CDK1 Phosphorylation
This protocol is to assess the effect of this compound on the phosphorylation of its direct downstream target, CDK1.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CDK1 (Tyr15), anti-total CDK1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CDK1 (Tyr15) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total CDK1 and a loading control (e.g., β-actin) to ensure equal protein loading.
Figure 2: A representative experimental workflow for the in vitro evaluation of this compound.
Conclusion
This compound is a valuable chemical probe for studying the role of WEE1 kinase in cell cycle regulation and as a potential therapeutic target in oncology. Its high potency and selectivity make it an ideal tool for preclinical research. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in elucidating the mechanisms of WEE1 inhibition and its potential for cancer therapy. As with any research compound, it is essential to carefully design and optimize experimental conditions to obtain reliable and reproducible results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Inhibitors of cell cycle checkpoint target Wee1 kinase - a patent review (2003-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of Wee1 sensitizes cancer cells to anti-metabolite chemotherapeutics in vitro and in vivo, independent of p53 functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WEE1 inhibition enhances the antitumor immune response to PD-L1 blockade by the concomitant activation of STING and STAT1 pathways in SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
WEE1-IN-4 (CAS number 622855-32-2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of WEE1-IN-4, a potent and selective inhibitor of the WEE1 kinase. This document collates available preclinical data, outlines relevant experimental methodologies, and visualizes the underlying biological pathways to support further research and development efforts.
Introduction to this compound
This compound, with the chemical name 4-(2-Chlorophenyl)-9-hydroxypyrrolo[3,4-c]carbazole-1,3-(2H,6H)-dione, is a small molecule inhibitor targeting the WEE1 kinase.[1][2][3] WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage.[4] By inhibiting WEE1, cancer cells with damaged DNA can be forced into premature mitosis, leading to mitotic catastrophe and apoptosis. This mechanism is particularly relevant in p53-deficient tumors, which are more reliant on the G2/M checkpoint for survival.
Physicochemical and Pharmacological Properties
This compound is a pyrrolocarbazole compound that acts as an ATP-competitive inhibitor of WEE1.[1][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 622855-37-2 | [1][6][7] |
| Molecular Formula | C₂₀H₁₁ClN₂O₃ | [1][2] |
| Molecular Weight | 362.77 g/mol | [1][2] |
| Alternate Name | 4-(2-Chlorophenyl)-9-hydroxypyrrolo[3,4-c]carbazole-1,3-(2H,6H)-dione | [1][2] |
| Solubility | DMSO: 10 mg/mL, Ethanol: 10 mg/mL | [7][8] |
| Physical Form | Solid | [5] |
| Appearance | Light orange | [5] |
Table 2: In Vitro Biological Activity of this compound
| Target | IC₅₀ (nM) | Selectivity | Reference |
| WEE1 | 11 | ~40-fold vs. Chk1 | [5][8] |
| Chk1 | 440 | [5][8] |
WEE1 Signaling Pathway and Mechanism of Action
WEE1 is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, primarily at the G2/M checkpoint. Its main substrate is the cyclin-dependent kinase 1 (CDK1).
References
- 1. scbt.com [scbt.com]
- 2. WEE1 inhibition in cancer therapy: Mechanisms, synergies, preclinical insights, and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. ≥97% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Wee1 Inhibitor | CAS 622855-37-2 | Cayman Chemical | Biomol.com [biomol.com]
- 8. caymanchem.com [caymanchem.com]
The Role of WEE1 Inhibition in G2/M Checkpoint Abrogation: A Technical Guide
Abstract
The WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage by inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1).[1][2] This role makes WEE1 a compelling target in oncology, particularly for cancers with a defective G1 checkpoint, which are highly reliant on the G2/M checkpoint for survival.[3][4] Inhibition of WEE1 leads to the abrogation of this checkpoint, forcing cells with unrepaired DNA to prematurely enter mitosis, resulting in mitotic catastrophe and subsequent cell death.[1][5] This technical guide provides an in-depth overview of the role of WEE1 inhibition in the G2/M checkpoint, using the well-characterized inhibitor AZD1775 (Adavosertib) as a representative agent due to the lack of publicly available data on a compound specifically named "WEE1-IN-4". We will detail the underlying signaling pathways, present quantitative data on the effects of WEE1 inhibition, and provide comprehensive experimental protocols for key assays.
Introduction to WEE1 and the G2/M Checkpoint
The cell cycle is a tightly regulated process with checkpoints to ensure genomic integrity. The G2/M checkpoint is a critical control point that prevents cells from entering mitosis (M phase) with damaged or incompletely replicated DNA.[6] The WEE1 kinase, a serine/threonine kinase, is a key gatekeeper of this checkpoint.[7][8] Its primary substrate is CDK1 (also known as Cdc2), a kinase that, when complexed with Cyclin B, forms the mitosis-promoting factor (MPF).[2][6]
WEE1 phosphorylates CDK1 at two inhibitory sites, Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), keeping the CDK1/Cyclin B complex in an inactive state.[9][10] This inhibitory phosphorylation provides a window for DNA repair before the cell commits to mitosis.[10] In many cancer cells, the p53 tumor suppressor is mutated, leading to a deficient G1 checkpoint.[3][5] Consequently, these cells become heavily dependent on the S and G2/M checkpoints for DNA repair and survival, making them particularly vulnerable to WEE1 inhibition.[3][4]
Mechanism of Action of WEE1 Inhibitors
WEE1 inhibitors are small molecules that competitively bind to the ATP-binding pocket of the WEE1 kinase, preventing it from phosphorylating and inactivating CDK1.[6] By inhibiting WEE1, these compounds cause a rapid decrease in the inhibitory phosphorylation of CDK1 on Tyr15.[11] This leads to the premature activation of the CDK1/Cyclin B complex, overriding the G2/M checkpoint and forcing the cell to enter mitosis, irrespective of its DNA damage status.[1] This premature mitotic entry with unrepaired DNA leads to a lethal outcome for the cell, termed mitotic catastrophe.[1][5]
Signaling Pathways
The regulation of the G2/M checkpoint is a complex interplay of kinases and phosphatases. The following diagram illustrates the core signaling pathway and the impact of a WEE1 inhibitor.
Caption: G2/M checkpoint signaling and the effect of WEE1 inhibition.
Quantitative Data
The following tables summarize key quantitative data for the representative WEE1 inhibitor, AZD1775.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| AZD1775 | WEE1 | 1.9 ± 0.8 | TR-FRET Kinase Assay | [6] |
| 11d (analog) | WEE1 | 2.8 ± 1.5 | TR-FRET Kinase Assay | [6] |
| 11m (analog) | WEE1 | 3.1 ± 0.8 | TR-FRET Kinase Assay | [6] |
| APR-1051 | WEE1 | 1.9 | In vitro kinase assay | [8] |
| ZN-c3 | WEE1 | 3.4 | In vitro kinase assay | [8] |
Table 2: Cellular Activity of AZD1775
| Cell Line | Cancer Type | IC50 (nM) | Effect | Reference |
| SUM52PE (shCtl) | Breast Cancer | ~500 | Cell Viability | [12] |
| SUM52PE (shATIP3) | Breast Cancer | <500 | Cell Viability | [12] |
| RPE-1 | Normal | >10,000 | Cell Viability | [12] |
| OVCAR3 | Ovarian Cancer | 85 | Cell Target Engagement (pCDC2) | [13] |
| A427 | Lung Cancer | 60 | Cell Target Engagement (pCDC2) | [13] |
Table 3: Effect of WEE1 Inhibition on Cell Cycle Distribution
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| B16 Mouse Melanoma | Control | 65.2 | 15.1 | 19.7 | [4] |
| B16 Mouse Melanoma | 0.5 µM PD0166285 (4h) | 78.9 | 9.8 | 11.3 | [4] |
| NCI-H1299 (p53 null) | Non-targeting siRNA (48h) | 54.8 | 29.1 | 16.1 | [14] |
| NCI-H1299 (p53 null) | WEE1 siRNA (48h) | 16.2 | 26.5 | 57.3 | [14] |
Experimental Protocols
Western Blot for Phosphorylated CDK1 (Tyr15)
This protocol details the procedure for assessing the phosphorylation status of CDK1 at Tyrosine 15, a direct target of WEE1 kinase.
Caption: Workflow for Western blot analysis of p-CDK1 (Tyr15).
Detailed Steps:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the WEE1 inhibitor (e.g., AZD1775) at various concentrations and time points. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[3]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.[3]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[3]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[3]
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CDK1 (Tyr15) and total CDK1, along with a loading control antibody (e.g., GAPDH or β-actin), diluted in blocking buffer overnight at 4°C.[3] Wash the membrane three times with TBST.
-
Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3] After further washes, apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.[3]
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of a cell population following treatment with a WEE1 inhibitor using propidium iodide (PI) staining.
Caption: Workflow for cell cycle analysis by flow cytometry.
Detailed Steps:
-
Cell Treatment: Seed cells and treat with the WEE1 inhibitor and a vehicle control for the desired duration.
-
Cell Harvesting: Harvest both adherent (by trypsinization) and floating cells to include any cells that have detached due to treatment effects.[14]
-
Fixation: Wash the cells with PBS and then fix them by resuspending in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C overnight.[7]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[4][14] Incubate in the dark at room temperature for at least 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting data for at least 10,000-20,000 events per sample.[4]
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to gate the cell population and analyze the DNA content histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[4]
Conclusion
Inhibition of WEE1 kinase represents a promising therapeutic strategy in oncology, particularly for p53-deficient tumors that are highly dependent on the G2/M checkpoint for survival. By abrogating this checkpoint, WEE1 inhibitors like AZD1775 force cancer cells with DNA damage into premature mitosis, leading to mitotic catastrophe and cell death. This technical guide has provided a comprehensive overview of the mechanism of action, the relevant signaling pathways, and quantitative data related to WEE1 inhibition. The detailed experimental protocols for Western blotting and flow cytometry offer a practical resource for researchers investigating the effects of WEE1 inhibitors in their own experimental systems. Further research into novel WEE1 inhibitors and their combination with other anti-cancer agents holds significant potential for improving patient outcomes.
References
- 1. WEE1 kinase inhibition reverses G2/M cell cycle checkpoint activation to sensitize cancer cells to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. haematologica.org [haematologica.org]
- 8. ir.aprea.com [ir.aprea.com]
- 9. researchgate.net [researchgate.net]
- 10. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclin-Dependent Kinase Suppression by WEE1 Kinase Protects the Genome through Control of Replication Initiation and Nucleotide Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. schrodinger.com [schrodinger.com]
- 14. Genetic inhibition of the atypical kinase Wee1 selectively drives apoptosis of p53 inactive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
WEE1-IN-4 and Mitotic Catastrophe: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the potent WEE1 kinase inhibitor, WEE1-IN-4, and its role in inducing mitotic catastrophe, a critical mechanism in cancer therapy. Tailored for researchers, scientists, and drug development professionals, this document outlines the core mechanism of action, presents key quantitative data, details experimental protocols, and visualizes the associated signaling pathways.
Introduction to WEE1 Inhibition and Mitotic Catastrophe
The cell cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and chromosome segregation. The WEE1 kinase is a critical negative regulator of the G2/M checkpoint, preventing cells from entering mitosis prematurely, particularly in the presence of DNA damage.[1][2][3] By phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), WEE1 provides a crucial window for DNA repair.[2][4]
Many cancer cells, especially those with a defective G1 checkpoint (often due to p53 mutations), become heavily reliant on the G2/M checkpoint for survival.[1][5] Inhibition of WEE1 kinase activity in such cells abrogates this checkpoint, forcing them into premature and catastrophic mitosis with unrepaired DNA.[1][5] This process, known as mitotic catastrophe, is a form of cell death characterized by aberrant nuclear morphology, chromosome missegregation, and ultimately, apoptosis.[1][5]
This compound is a potent and selective small molecule inhibitor of WEE1 kinase.[1] Its ability to induce mitotic catastrophe makes it a promising candidate for cancer therapy, both as a monotherapy and in combination with DNA-damaging agents.
This compound: Quantitative Data
This compound, also known as Compound 15, demonstrates significant potency against WEE1 kinase.[1] The following table summarizes its key in vitro activity.
| Compound Name | Synonym(s) | CAS Number | Target | IC50 |
| This compound | Compound 15, Chk1 Inhibitor V | 622855-37-2 | WEE1 kinase | 0.011 µM[1][6][7] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways in WEE1 Inhibition-Induced Mitotic Catastrophe
The inhibition of WEE1 by this compound triggers a cascade of events culminating in mitotic catastrophe. The primary mechanism involves the dysregulation of the G2/M checkpoint.
G2/M Checkpoint Abrogation
Under normal conditions, DNA damage activates the ATR/CHK1 signaling pathway, which in turn activates WEE1.[4] WEE1 then phosphorylates and inhibits CDK1, arresting the cell cycle at the G2/M transition to allow for DNA repair. This compound directly inhibits WEE1, preventing the inhibitory phosphorylation of CDK1. This leads to the premature activation of the CDK1/Cyclin B complex, forcing the cell to enter mitosis despite the presence of DNA damage.[2]
Caption: G2/M Checkpoint Abrogation by this compound.
Induction of DNA Damage and Apoptosis
The premature entry into mitosis with unrepaired DNA leads to severe chromosomal abnormalities, including chromosome fragmentation and the formation of micronuclei. This genomic instability triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.
Caption: Induction of Mitotic Catastrophe and Apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Select cancer cell lines of interest (e.g., those with known p53 mutations).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). Store at -20°C. Further dilute the stock solution in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
Western Blotting for Key Signaling Proteins
This protocol is for detecting changes in the phosphorylation status of CDK1 (a direct target of WEE1) and the induction of DNA damage (γH2AX).
-
Cell Lysis:
-
After treatment with this compound for the desired time, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-CDK1 (Tyr15), total CDK1, γH2AX (Ser139), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of cell cycle checkpoint target Wee1 kinase - a patent review (2003-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wee1 Inhibitor II [sigmaaldrich.com]
- 5. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Wee1 Inhibitor [sigmaaldrich.com]
WEE1-IN-4: A Technical Guide to a Pyrrolocarbazole-Based WEE1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEE1-IN-4 is a potent, ATP-competitive inhibitor of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. As a member of the pyrrolocarbazole class of compounds, this compound represents a significant scaffold for the development of anticancer therapeutics. This technical guide provides a comprehensive overview of this compound, including its biochemical activity, relevant experimental protocols, and its role within the WEE1 signaling pathway.
Core Compound Data
This compound, also identified as Compound 15 in seminal literature, is a key molecule in the study of WEE1 inhibition. Its fundamental properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 4-(2-chlorophenyl)-9-hydroxy-6H-pyrrolo[3,4-c]carbazole-1,3-dione | N/A |
| Synonyms | This compound, Compound 15 | [1][2] |
| CAS Number | 622855-37-2 | N/A |
| Molecular Formula | C₂₀H₁₁ClN₂O₃ | N/A |
| Molecular Weight | 362.77 g/mol | N/A |
Quantitative Data
The inhibitory activity of this compound has been characterized through in vitro kinase assays. The following table summarizes the available quantitative data for this compound and related compounds for comparative purposes.
| Compound | Target | IC₅₀ (µM) | Selectivity | Reference |
| This compound | WEE1 | 0.011 | Selective over Chk1 | [1][2] |
| PD0166285 | WEE1 | 0.024 | Also inhibits Myt1 (IC₅₀ = 0.072 µM) | [2] |
| PD 407824 | WEE1 | 0.097 | Also inhibits Chk1 (IC₅₀ = 0.047 µM) | [2] |
| Adavosertib (AZD1775) | WEE1 | 0.0052 | Potent inhibitor | [2] |
| Azenosertib (ZN-c3) | WEE1 | 0.0039 | Selective and orally active | [2] |
Signaling Pathway
WEE1 kinase is a central negative regulator of the G2/M checkpoint, preventing entry into mitosis in the presence of DNA damage. It primarily exerts its function by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1). Inhibition of WEE1 by compounds like this compound abrogates this checkpoint, leading to premature mitotic entry and subsequent mitotic catastrophe in cancer cells, particularly those with a defective G1 checkpoint (e.g., p53 mutations).
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established methods for similar pyrrolocarbazole-based WEE1 inhibitors.
WEE1 Kinase Assay
This protocol describes a typical in vitro kinase assay to determine the IC₅₀ of an inhibitor against WEE1 kinase.
-
Reagents and Materials:
-
Recombinant human WEE1 kinase
-
Cdc2/CycB-GST fusion protein (substrate)
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
ATP
-
Test compound (this compound)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, combine the recombinant WEE1 kinase, Cdc2/CycB-GST substrate, and the kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
-
Chk1 Kinase Assay
To assess the selectivity of this compound, a similar kinase assay is performed using Chk1 kinase.
-
Reagents and Materials:
-
Recombinant human Chk1 kinase
-
CHKtide substrate (KKKVSRSGLYRSPSMPENLNRPR)
-
Kinase buffer (as for WEE1 assay)
-
[γ-³²P]ATP
-
ATP
-
Test compound (this compound)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
The procedure is analogous to the WEE1 kinase assay, with the substitution of WEE1 kinase and its substrate with Chk1 kinase and CHKtide, respectively.
-
Cell Cycle Analysis
This protocol outlines the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution of cancer cells.
-
Reagents and Materials:
-
Cancer cell line (e.g., HeLa, HT-29)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, exciting at 488 nm and measuring the fluorescence emission at ~617 nm.
-
Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow
The discovery and characterization of a kinase inhibitor like this compound typically follows a structured workflow, from initial screening to in-depth cellular analysis.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of WEE1 kinase and serves as a foundational structure for the design of novel anticancer agents. Its pyrrolocarbazole core and potent inhibitory activity highlight the therapeutic potential of targeting the G2/M checkpoint in oncology. Further investigation into its selectivity profile and cellular effects will be crucial for its development as a potential therapeutic candidate.
References
Methodological & Application
Application Notes and Protocols for WEE1-IN-4 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[1][2] Its role in maintaining genomic integrity, particularly in p53-deficient cancer cells, has made it a promising target for anticancer therapies.[3] WEE1-IN-4 is a potent inhibitor of WEE1 kinase with a reported IC50 of 0.011 µM.[4] These application notes provide a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of this compound and similar compounds against WEE1 kinase.
WEE1 Signaling Pathway
The WEE1 kinase exerts its regulatory function by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry.[1][2] This phosphorylation occurs on Tyr15 of CDK1.[1] The activity of WEE1 is counteracted by the CDC25 phosphatase, which removes the inhibitory phosphate group from CDK1, thereby promoting mitotic progression. By inhibiting WEE1, compounds like this compound prevent the inactivation of CDK1, leading to premature mitotic entry and, in cancer cells with DNA damage, mitotic catastrophe and apoptosis.
Caption: WEE1 Signaling Pathway in G2/M Checkpoint Regulation.
Quantitative Data Summary
The inhibitory potency of this compound and other commercially available WEE1 inhibitors is summarized in the table below. This data is essential for comparing the relative activity of different compounds and for designing experiments with appropriate concentration ranges.
| Compound Name | IC50 (nM) | Assay Type |
| This compound | 11 | Cell-free kinase assay |
| Adavosertib (MK-1775) | 5.2 | Cell-free assay |
| Azenosertib (ZN-c3) | 3.9 | Cell-free assay |
| PD0166285 | 24 | Cell-free assay |
Experimental Protocol: WEE1 In Vitro Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available WEE1 kinase assay kits that measure ATP depletion as an indicator of kinase activity.[5][6]
Materials and Reagents
-
Recombinant human WEE1 enzyme
-
WEE1 substrate (e.g., a peptide containing the CDK1 phosphorylation site)
-
This compound (or other test compounds)
-
Kinase Assay Buffer (e.g., 5x buffer containing Tris-HCl, MgCl2, DTT)
-
ATP solution (e.g., 500 µM)
-
Kinase-Glo® Luminescent Kinase Assay Reagent
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow
Caption: Workflow for the WEE1 in vitro kinase assay.
Detailed Procedure
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.[5]
-
Prepare serial dilutions of this compound in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 1%) to minimize solvent effects.[5] The final concentration of DMSO in the assay should not exceed 1%.[5][6]
-
Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP, and WEE1 substrate. The volumes should be calculated based on the number of reactions.[5]
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted this compound or vehicle (as a positive control for 100% activity) to the wells of a 96-well plate.
-
Add 5 µL of 1x Kinase Assay Buffer to the "no enzyme" negative control wells.
-
-
Kinase Reaction:
-
Add 25 µL of the Master Mix to all wells.[5]
-
Thaw the recombinant WEE1 enzyme on ice and dilute it to the desired concentration in 1x Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 20 µL of the diluted WEE1 enzyme to all wells except the negative control wells.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection:
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add 50 µL of the Kinase-Glo® reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to the amount of WEE1 kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Signal_Inhibitor - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This document provides a comprehensive guide for performing an in vitro assay to evaluate the inhibitory activity of this compound. The provided protocol, signaling pathway diagram, and quantitative data will aid researchers in the screening and characterization of WEE1 inhibitors, contributing to the development of novel cancer therapeutics.
References
- 1. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for WEE1-IN-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEE1-IN-4 is a potent and selective small molecule inhibitor of WEE1 kinase with a reported IC50 of 0.011 µM in biochemical assays.[1][2] WEE1 kinase is a critical negative regulator of the G2/M cell cycle checkpoint, primarily through the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1) at Tyrosine 15. By inhibiting WEE1, this compound leads to the abrogation of the G2/M checkpoint, forcing cells with damaged DNA to prematurely enter mitosis. This can result in mitotic catastrophe and subsequent apoptosis, making WEE1 an attractive target in cancer therapy, particularly for tumors with a defective G1 checkpoint (e.g., p53-mutated cancers).
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in cell culture experiments to assess its effects on cell viability, cell cycle progression, and apoptosis.
Mechanism of Action
The WEE1 signaling pathway plays a crucial role in maintaining genomic integrity. In response to DNA damage, checkpoint kinases such as ATM and ATR are activated, which in turn activate CHK1 and CHK2. These kinases then activate WEE1, which phosphorylates and inactivates the CDK1/Cyclin B complex. This inactivation prevents entry into mitosis, allowing time for DNA repair. This compound directly inhibits WEE1 kinase activity, leading to a decrease in the inhibitory phosphorylation of CDK1. Consequently, the active CDK1/Cyclin B complex accumulates, driving the cell into mitosis irrespective of its DNA damage status, ultimately leading to cell death.
Caption: The WEE1 signaling pathway and the inhibitory effect of this compound.
Quantitative Data Summary
While specific cell-based IC50 or effective concentration data for this compound is limited in publicly available literature, its high biochemical potency suggests it will be active in the nanomolar to low micromolar range in most cancer cell lines. The table below summarizes the biochemical potency of this compound and provides typical effective concentration ranges for the well-characterized WEE1 inhibitor, AZD1775, which can be used as a starting point for optimization experiments with this compound.
| Parameter | This compound | AZD1775 (for reference) |
| Biochemical IC50 | 0.011 µM | ~0.005 µM |
| Cell Viability (EC50) | Not widely reported. Expected to be in the range of 0.1 - 5 µM depending on the cell line. | 0.1 - 2 µM in various cancer cell lines. |
| Apoptosis Induction | Not widely reported. Expected to be effective at concentrations ≥ EC50. | 0.1 - 1 µM induces significant apoptosis in sensitive cell lines. |
| Cell Cycle Arrest (G2/M Abrogation) | Not widely reported. Expected to be effective at concentrations around the EC50. | 0.1 - 0.5 µM can abrogate the G2/M checkpoint. |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell line and assay.
Caption: A general experimental workflow for characterizing this compound.
Protocol 1: Cell Viability Assay
This assay determines the concentration of this compound that inhibits cell proliferation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell lines
-
Complete culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 3,000-8,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the medium in the wells with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 48 to 72 hours.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, or add MTT reagent and follow the manufacturer's protocol.
-
Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide Staining
This assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
This compound
-
Cancer cell lines
-
6-well cell culture plates
-
Annexin V-FITC (or other fluorophore) and Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the predetermined EC50 value and a vehicle control for 24 to 48 hours.
-
Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 3: Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Cancer cell lines
-
6-well cell culture plates
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the EC50 value and a vehicle control for 24 hours.
-
Harvest cells, wash with PBS, and fix by adding the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A decrease in the G2/M population with a concomitant increase in the sub-G1 fraction may indicate mitotic catastrophe.
Protocol 4: Western Blot Analysis for Target Engagement
This assay confirms that this compound is acting on its intended target by measuring the phosphorylation of CDK1.
Materials:
-
This compound
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CDK1 (Tyr15), anti-total CDK1, anti-gamma H2AX (γH2AX, a marker of DNA damage), and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in 6-well plates and treat with this compound for a short duration (e.g., 1-6 hours) to observe changes in protein phosphorylation.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate. A decrease in the p-CDK1 (Tyr15) signal and an increase in the γH2AX signal would be indicative of WEE1 inhibition and subsequent DNA damage.
References
WEE1-IN-4: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEE1-IN-4 is a potent and selective inhibitor of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. By targeting WEE1, this small molecule compound offers a promising avenue for cancer therapy, particularly in tumors with defects in the G1 checkpoint, such as those with p53 mutations. WEE1 kinase prevents entry into mitosis by carrying out inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1). Inhibition of WEE1 leads to premature mitotic entry and subsequent mitotic catastrophe in cancer cells with damaged DNA. These application notes provide detailed information on the solubility of this compound in DMSO, along with protocols for its use in key in vitro assays.
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are crucial for accurate and reproducible experimental results. The solubility of this compound in dimethyl sulfoxide (DMSO) has been determined to be 100 mg/mL (275.66 mM). For optimal dissolution, it is recommended to use ultrasonic treatment. Due to the hygroscopic nature of DMSO, which can affect solubility, it is imperative to use newly opened, high-purity DMSO for the preparation of stock solutions.
Table 1: Solubility of this compound
| Solvent | Maximum Solubility | Molar Equivalent | Special Instructions |
| DMSO | 100 mg/mL | 275.66 mM | Use of sonication is recommended. Use fresh, high-purity DMSO. |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Ultrasonic water bath
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.6277 mg of this compound (Molecular Weight: 362.77 g/mol ).
-
Add the appropriate volume of fresh DMSO to the vial. For 1 mL of a 10 mM stock, add 1 mL of DMSO.
-
Vortex the solution briefly to mix.
-
Place the vial in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulates are present.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
WEE1 Signaling Pathway
WEE1 is a key negative regulator of the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis. The pathway diagram below illustrates the central role of WEE1 and the mechanism of action for its inhibitors.
Experimental Protocols
The following are adapted protocols for key in vitro assays to evaluate the efficacy of this compound. These protocols are based on established methods for other WEE1 inhibitors and should be optimized for your specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Workflow:
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test is 0.01 µM to 10 µM. Include a DMSO vehicle control (at the same final concentration as the highest this compound treatment).
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well.
-
Gently agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for CDK1 Phosphorylation
This protocol is to assess the pharmacodynamic effect of this compound by measuring the phosphorylation of its direct target, CDK1, at Tyrosine 15.
Workflow:
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CDK1 (Tyr15), anti-total CDK1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and treat with this compound at various concentrations (e.g., 0.1, 0.5, 1 µM) for a specified time (e.g., 6, 12, 24 hours). Include a DMSO vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CDK1 (Tyr15) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total CDK1 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle distribution.
Workflow:
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Plate cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for 24 hours. Include a DMSO vehicle control.
-
Harvest both adherent and floating cells, and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Quantitative Data Summary
While specific IC50 values for this compound across a broad panel of cancer cell lines are not yet widely published, it is a potent inhibitor with an in vitro IC50 in the low nanomolar range for the WEE1 kinase. The anti-proliferative activity of WEE1 inhibitors often varies depending on the genetic background of the cancer cells, with cells harboring p53 mutations generally showing increased sensitivity. Researchers are encouraged to determine the IC50 of this compound in their specific cell lines of interest using the cell viability protocol provided.
Table 2: Expected IC50 Range for Potent WEE1 Inhibitors in Cancer Cell Lines
| Cell Line Type | Expected IC50 Range (nM) | Notes |
| p53-mutant cancer cells | 50 - 500 | Higher sensitivity is often observed in these cell lines. |
| p53-wildtype cancer cells | 200 - 2000 | Sensitivity can vary, and combination with DNA damaging agents may be more effective. |
Note: The above table provides an expected range based on the activity of similar potent WEE1 inhibitors. Actual IC50 values for this compound should be experimentally determined.
Conclusion
This compound is a valuable research tool for investigating the role of the WEE1 kinase in cancer biology and for preclinical evaluation of WEE1 inhibition as a therapeutic strategy. The provided solubility information and detailed protocols will aid researchers in designing and executing robust experiments to explore the full potential of this compound. As with any experimental work, optimization of these protocols for specific laboratory conditions and cell systems is highly recommended.
Application Notes and Protocols for In Vivo Formulation and Delivery of WEE1-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEE1 kinase is a critical regulator of the G2/M and S-phase cell cycle checkpoints.[1][2] By phosphorylating and inactivating cyclin-dependent kinases 1 and 2 (CDK1 and CDK2), WEE1 prevents cells with DNA damage from entering mitosis, thereby allowing time for DNA repair.[1][2][3] In many cancer cells, particularly those with a deficient G1 checkpoint due to p53 mutations, reliance on the G2/M checkpoint for survival is heightened.[1][4][5] Targeting WEE1 with inhibitors can therefore selectively sensitize these cancer cells to DNA-damaging agents, leading to mitotic catastrophe and apoptosis.[1][2][5]
WEE1-IN-4 is a potent and selective small molecule inhibitor of WEE1 kinase. These application notes provide detailed protocols for the in vivo formulation and delivery of this compound, addressing the common challenge of poor aqueous solubility typical of many kinase inhibitors.[6][7]
Data Presentation
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₁ClN₂O₃ | [8] |
| Molecular Weight | 362.77 g/mol | [8] |
| Target | WEE1 Kinase | [8] |
| IC₅₀ | 0.011 µM (11 nM) | [8] |
| pIC₅₀ | 7.96 | [8] |
Table 2: Recommended In Vivo Formulation for this compound
| Component | Percentage | Purpose |
| DMSO | 10% | Solubilizing Agent |
| PEG300 | 40% | Co-solvent / Vehicle |
| Tween-80 | 5% | Surfactant / Emulsifier |
| Saline (0.9% NaCl) | 45% | Vehicle / Diluent |
| Final Solubility | ≥ 2.5 mg/mL |
Note: An alternative formulation using a cyclodextrin, 10% DMSO in 90% (20% SBE-β-CD in saline), has also been reported to achieve a solubility of ≥ 2.5 mg/mL.[8]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the WEE1 signaling pathway and a typical experimental workflow for in vivo studies.
Experimental Protocols
Protocol 1: Preparation of this compound In Vivo Formulation
This protocol describes the preparation of a 100 mL stock formulation of this compound at a concentration of 2.5 mg/mL. Adjust volumes as needed for your specific experimental requirements.
Materials:
-
This compound powder (e.g., from MedChemExpress)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% saline solution
-
Sterile conical tubes (15 mL and 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Calculate Required Mass: To prepare 100 mL of a 2.5 mg/mL solution, weigh out 250 mg of this compound powder.
-
Initial Solubilization: In a 50 mL sterile conical tube, add 10 mL of DMSO to the 250 mg of this compound powder. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may assist, but avoid overheating.
-
Add Co-solvent: To the DMSO solution, add 40 mL of PEG300. Vortex again until the solution is homogeneous. The solution may become viscous.
-
Add Surfactant: Add 5 mL of Tween-80 to the mixture. Vortex vigorously to ensure the surfactant is evenly dispersed.
-
Final Dilution: Slowly add 45 mL of sterile saline to the mixture while vortexing. Add the saline dropwise or in small aliquots initially to prevent precipitation of the compound.
-
Homogenization: Once all components are added, vortex the final solution for 2-3 minutes. For optimal homogeneity, place the tube in a bath sonicator for 5-10 minutes until the solution is clear and free of any visible particulates.
-
Storage: Store the final formulation at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Before each use, warm the solution to room temperature and vortex to ensure homogeneity.
Protocol 2: In Vivo Administration via Oral Gavage in a Murine Model
This protocol provides a general guideline for administering the formulated this compound to mice bearing subcutaneous xenograft tumors. All animal procedures must be approved by and performed in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
Materials:
-
This compound formulation (2.5 mg/mL)
-
Tumor-bearing mice (e.g., nude mice with xenografts)
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible tip)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility and establish tumors to a predetermined size (e.g., 100-150 mm³) before initiating treatment.
-
Dosage Calculation:
-
The required dose will vary by study. As a reference, the related WEE1 inhibitor AZD1775 has been dosed in mice at levels up to 60 mg/kg.[9] A similar range may be a starting point for dose-finding studies with this compound.
-
Weigh each mouse individually before dosing.
-
Calculate the required volume using the formula: Volume (mL) = (Mouse Weight (kg) × Dose (mg/kg)) / Concentration (mg/mL)
-
Example: For a 20 g (0.02 kg) mouse and a target dose of 50 mg/kg with a 2.5 mg/mL formulation: Volume = (0.02 kg × 50 mg/kg) / 2.5 mg/mL = 0.4 mL
-
-
Preparation for Dosing:
-
Bring the this compound formulation to room temperature and vortex well.
-
Draw the calculated volume into a 1 mL syringe fitted with a gavage needle. Ensure there are no air bubbles.
-
-
Administration:
-
Securely restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gently insert the gavage needle into the esophagus via the side of the mouth. Do not force the needle.
-
Once the needle is properly positioned in the stomach, slowly dispense the formulation.
-
Carefully withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Observe the animal for several minutes post-dosing for any signs of distress (e.g., choking, labored breathing).
-
Follow the pre-approved experimental plan for treatment frequency (e.g., once daily, twice daily).
-
Monitor animal weight, tumor volume, and overall health status regularly (e.g., 2-3 times per week) throughout the study.
-
These protocols provide a foundation for utilizing this compound in preclinical in vivo research. Optimization of the formulation and dosing regimen may be necessary depending on the specific animal model and experimental goals.
References
- 1. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
WEE1-IN-4 for Pancreatic Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a devastating disease with a dismal prognosis, highlighting the urgent need for novel therapeutic strategies. One promising avenue of research involves targeting cell cycle checkpoints, which are often dysregulated in cancer cells. The WEE1 kinase is a critical regulator of the G2/M checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair. Many pancreatic cancers harbor mutations in genes like TP53, leading to a defective G1/S checkpoint and increased reliance on the WEE1-mediated G2/M checkpoint for survival. Therefore, inhibiting WEE1 presents a selective strategy to abrogate this last line of defense, forcing cancer cells with damaged DNA to prematurely enter mitosis and undergo cell death, a process known as mitotic catastrophe.
WEE1-IN-4 is a potent and selective inhibitor of WEE1 kinase. While much of the published research has focused on the clinical candidate adavosertib (AZD1775), the principles and applications are broadly relevant to potent WEE1 inhibitors like this compound. These application notes provide a comprehensive overview of the use of WEE1 inhibitors in pancreatic cancer research, including their mechanism of action, preclinical data, and detailed experimental protocols.
Mechanism of Action
WEE1 is a tyrosine kinase that phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry. By inhibiting CDK1, WEE1 prevents cells from proceeding from the G2 phase to the M phase of the cell cycle, providing a crucial window for DNA repair. In many p53-deficient pancreatic cancer cells, the G1 checkpoint is non-functional, making the G2 checkpoint essential for maintaining genomic integrity.
Inhibition of WEE1 by compounds such as this compound leads to the following key events:
-
Abrogation of the G2/M Checkpoint: WEE1 inhibition prevents the inhibitory phosphorylation of CDK1, leading to its activation.
-
Premature Mitotic Entry: Activated CDK1 drives cells into mitosis, even in the presence of unrepaired DNA damage.
-
Mitotic Catastrophe: The accumulation of extensive DNA damage during mitosis leads to chromosomal instability and ultimately, apoptotic cell death.
-
Synergy with DNA-Damaging Agents: WEE1 inhibitors have shown significant synergy with DNA-damaging chemotherapies (e.g., gemcitabine) and radiation therapy. These agents induce DNA damage, which would normally activate the G2/M checkpoint. By inhibiting WEE1, the checkpoint is overridden, leading to enhanced cancer cell killing.
Preclinical Data Summary
The following tables summarize key preclinical findings for the WEE1 inhibitor adavosertib (AZD1775) in pancreatic cancer models. These data provide a strong rationale for the investigation of potent WEE1 inhibitors like this compound.
Table 1: In Vitro Cytotoxicity of Adavosertib (AZD1775) in Pancreatic Cancer Cell Lines
| Cell Line | p53 Status | DNA Repair Status | IC50 (nM) | Reference |
| MIA PaCa-2 | Mutant | Proficient | ~400 | [1] |
| PANC-1 | Mutant | Proficient | ~400 | [1] |
| Hs 766T | Mutant | Deficient (FANCG) | >400 | [1] |
| Capan-1 | Mutant | Deficient (BRCA2) | >400 | [1] |
| PL11 | Mutant | Deficient (FANCC) | >400 | [1] |
Note: In some studies, single-agent AZD1775 did not show significant anti-proliferative effects at concentrations up to 300 nM in certain pancreatic cancer cell lines[2].
Table 2: Synergistic Effects of Adavosertib (AZD1775) in Combination with other agents in Pancreatic Cancer Models
| Pancreatic Cancer Model | Combination Agent | Observed Effect | Reference |
| p53-deficient xenografts | Gemcitabine | Significantly enhanced tumor regression (4.01-fold increase) compared to gemcitabine alone. | [3] |
| PDX models (p53 mutant) | Irinotecan | Significant tumor growth inhibition. | [2] |
| PDX models (p53 mutant) | Capecitabine | Significant tumor growth inhibition. | [2] |
| MiaPaca-2 cells | SN38 (Irinotecan metabolite) | Significantly increased apoptosis. | [2] |
| Pancreatic cancer cell lines | SN38 | Increased G2/M arrest. | [2] |
| Locally advanced pancreatic cancer patients | Gemcitabine + Radiation | Median overall survival of 21.7 months and median progression-free survival of 9.4 months in a Phase I/II trial. | [4][5] |
Signaling Pathways and Experimental Workflows
WEE1 Signaling Pathway in Pancreatic Cancer
The following diagram illustrates the central role of WEE1 in cell cycle regulation and how its inhibition, particularly in combination with DNA-damaging agents, leads to mitotic catastrophe in pancreatic cancer cells.
References
- 1. WEE1 inhibition in pancreatic cancer cells is dependent on DNA repair status in a context dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WEE1 Inhibition in Combination With Targeted Agents and Standard Chemotherapy in Preclinical Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MK-1775, a potent Wee1 inhibitor, synergizes with gemcitabine to achieve tumor regressions, selectively in p53-deficient pancreatic cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose Escalation Trial of the Wee1 Inhibitor Adavosertib (AZD1775) in Combination With Gemcitabine and Radiation for Patients With Locally Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose Escalation Trial of the Wee1 Inhibitor Adavosertib (AZD1775) in Combination With Gemcitabine and Radiation for Patients With Locally Advanced Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: WEE1-IN-4 in Ovarian Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects and mechanism of action of WEE1 inhibitors, exemplified by the well-characterized compound Adavosertib (AZD1775), in ovarian cancer cell lines. The protocols detailed below are based on established methodologies for evaluating the cellular and molecular responses to WEE1 inhibition. While the specific compound "WEE1-IN-4" is not extensively documented in publicly available literature, the data presented for Adavosertib serves as a robust surrogate for understanding the therapeutic potential and biological impact of potent WEE1 inhibitors in this context.
Introduction
WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[1][2][3] In many high-grade serous ovarian cancers, the G1/S checkpoint is often dysfunctional due to mutations in TP53.[4][5] This renders these cancer cells highly dependent on the G2/M checkpoint for survival, making WEE1 an attractive therapeutic target. Inhibition of WEE1 leads to the abrogation of the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and apoptosis.[2][6][7]
Mechanism of Action
WEE1 inhibitors, such as Adavosertib, exert their anti-tumor effects by targeting the WEE1 kinase, which leads to a cascade of downstream events culminating in cancer cell death.
Signaling Pathway of WEE1 Inhibition
The primary mechanism of WEE1 inhibition involves the prevention of inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1) at Tyrosine 15.[3][8] This leads to the activation of the CDK1/Cyclin B1 complex, which is a master regulator of mitotic entry. In cancer cells with a defective G1 checkpoint, this forced mitotic entry with unrepaired DNA results in mitotic catastrophe.
Effects on Ovarian Cancer Cell Lines
WEE1 inhibitors have demonstrated significant anti-tumor activity in a variety of ovarian cancer cell lines, both as a monotherapy and in combination with other agents.
Cell Viability and Cytotoxicity
Inhibition of WEE1 has been shown to reduce the viability of ovarian cancer cells in a dose-dependent manner.[9] The cytotoxic effects are observed across different ovarian cancer subtypes and are often more pronounced in cells with TP53 mutations.
| Cell Line | p53 Status | WEE1 Inhibitor (Adavosertib) IC50 | Reference |
| SKOV3 | Null | ~1 µM (at 48h) | [9][10] |
| ID8 | Wild-Type | ~0.5 µM (at 48h) | [9][10] |
| OVCAR3 | Mutant | Not specified | [11] |
| OVISE | Mutant | Not specified | [11] |
Table 1. Representative IC50 values of Adavosertib in ovarian cancer cell lines. Note that IC50 values can vary depending on the assay conditions and duration of treatment.
Cell Cycle Arrest and Mitotic Catastrophe
A hallmark of WEE1 inhibition is the abrogation of the G2/M checkpoint, leading to an accumulation of cells in the G2/M phase followed by mitotic slippage and the appearance of a sub-G1 population indicative of apoptosis.[4][5]
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) | Reference |
| HGSOC Cells | Vehicle (72h) | ~55% | ~25% | ~20% | - | [5] |
| HGSOC Cells | Adavosertib (500nM, 72h) | ~20% | ~15% | ~65% | Increased | [5] |
| ES-2 | Vehicle (72h) | Normal | Normal | Normal | Low | [12] |
| ES-2 | Adavosertib (250nM, 72h) | Dysregulated | Dysregulated | Dysregulated | Increased | [12] |
Table 2. Representative effects of Adavosertib on cell cycle distribution in ovarian cancer cell lines.
Induction of Apoptosis
The premature entry into mitosis with unrepaired DNA damage ultimately triggers the intrinsic apoptotic pathway. This is characterized by the cleavage of caspase-3 and PARP.[11] Treatment with WEE1 inhibitors leads to a significant increase in the percentage of apoptotic cells, as measured by Annexin V staining.[9][10]
DNA Damage
WEE1 inhibition can exacerbate DNA damage, as indicated by the increased phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.[4][11] This is a consequence of cells entering mitosis without proper DNA repair.
Combination Therapies
The efficacy of WEE1 inhibitors can be enhanced when used in combination with other anti-cancer agents.
-
Chemotherapy: WEE1 inhibitors have been shown to sensitize ovarian cancer cells to DNA-damaging chemotherapeutic agents such as carboplatin and gemcitabine.[1][6][8]
-
PARP Inhibitors: There is a strong rationale for combining WEE1 inhibitors with PARP inhibitors, particularly in BRCA-proficient ovarian cancers. This combination can lead to synergistic cell killing.
-
ATR Inhibitors: The combination of WEE1 and ATR inhibitors has shown synergistic effects in eradicating ovarian cancer cells by inducing massive replication stress.[13][14]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of WEE1 inhibitors in ovarian cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Ovarian cancer cell lines (e.g., SKOV3, OVCAR3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
WEE1 inhibitor stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the WEE1 inhibitor in complete growth medium.
-
Remove the old medium and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Treated and untreated ovarian cancer cells
-
PBS (Phosphate-Buffered Saline)
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the WEE1 signaling pathway and apoptosis.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-WEE1, anti-phospho-CDK1 (Tyr15), anti-CDK1, anti-Cyclin B1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-γH2AX, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software.
Conclusion
WEE1 inhibitors represent a promising therapeutic strategy for ovarian cancer, particularly for tumors with TP53 mutations. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of novel WEE1 inhibitors like this compound in ovarian cancer cell lines. These studies are crucial for the preclinical evaluation and further development of this class of targeted therapies.
References
- 1. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting WEE1 Kinase in Gynecological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclin E1 overexpression sensitizes ovarian cancer cells to WEE1 and PLK1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. WEE1i-ATRi combination therapy: a promising low-dose treatment for CCNE1-amplified gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment for ovarian clear cell carcinoma with combined inhibition of WEE1 and ATR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Combination of WEE1 and PARP Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of WEE1 and Poly (ADP-ribose) polymerase (PARP) inhibitors represents a promising therapeutic strategy in oncology. This approach is rooted in the concept of synthetic lethality, where the simultaneous inhibition of two key cellular pathways leads to cancer cell death, while individual inhibition is tolerated by normal cells. PARP inhibitors trap PARP on DNA, leading to the accumulation of single-strand breaks which are converted to toxic double-strand breaks (DSBs) during DNA replication.[1][2] In response to DNA damage, cancer cells, particularly those with p53 mutations, often rely on the G2/M checkpoint, which is regulated by the WEE1 kinase, to allow for DNA repair before entering mitosis.[3][4]
WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing premature mitotic entry by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[5][6] Inhibition of WEE1 abrogates this checkpoint, forcing cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[3][4] The combination of a PARP inhibitor, which induces DNA damage, with a WEE1 inhibitor, which dismantles a key DNA damage checkpoint, results in a synergistic anti-tumor effect.[7][8][9]
Note on WEE1-IN-4: While the topic specifies this compound, publicly available research on its combination with PARP inhibitors is limited. This compound is a potent WEE1 kinase inhibitor with an IC50 of 0.011 µM.[10] The following application notes and protocols are based on the extensive preclinical and clinical data available for the well-characterized WEE1 inhibitor, adavosertib (AZD1775) , in combination with the PARP inhibitor olaparib . Given their shared mechanism of action as WEE1 inhibitors, it is hypothesized that this compound would exhibit a similar synergistic relationship with PARP inhibitors.
Data Presentation
The following tables summarize the quantitative data from preclinical and clinical studies investigating the combination of the WEE1 inhibitor adavosertib (AZD1775) and the PARP inhibitor olaparib.
Table 1: In Vitro Synergy of Adavosertib and Olaparib in Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | Combination Index (CI) | Synergy Level |
| MDA-MB-231 | Triple-Negative Breast Cancer | Wild-Type | <1.0 | Synergistic |
| MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 mutant | <1.0 | Synergistic |
| 4T1ch9 | Triple-Negative Breast Cancer | Wild-Type | <1.0 | Synergistic |
| AT3 | Triple-Negative Breast Cancer | Wild-Type | <1.0 | Synergistic |
| OVCAR8 | Ovarian Cancer | Not Specified | <0.5 | Synergistic |
| CDX3 | Small Cell Lung Cancer | Not Specified | Red (Synergistic) | Synergistic |
| CDX4 | Small Cell Lung Cancer | Not Specified | Red (Synergistic) | Synergistic |
| CDX8 | Small Cell Lung Cancer | Not Specified | Red (Synergistic) | Synergistic |
| CDX8p | Small Cell Lung Cancer | Not Specified | Red (Synergistic) | Synergistic |
Combination Index (CI) values are a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9]
Table 2: In Vivo Efficacy of Adavosertib and Olaparib Combination
| Cancer Model | Treatment Group | Tumor Growth Inhibition (%) | Survival Benefit |
| Small Cell Lung Cancer CDX | Olaparib + Adavosertib | Superior to cisplatin/etoposide | Significant |
| Triple-Negative Breast Cancer (AT3) | Olaparib + Adavosertib | Significant reduction in growth rate | Significantly improved survival |
| Triple-Negative Breast Cancer (4T1ch9) | Olaparib + Adavosertib | Significant reduction in growth rate | Significantly improved survival |
Table 3: Clinical Trial Data for Adavosertib and Olaparib Combination
| Trial Name / Identifier | Phase | Cancer Type | Key Findings |
| NCT02511795 | Phase Ib | Refractory Solid Tumors | MTD established: Adavosertib 200 mg QD (days 1-3, 8-10) + Olaparib 200 mg BID. Manageable safety profile.[11][12][13][14] |
| EFFORT (NCT03579316) | Phase II | PARP-resistant Ovarian Cancer | Combination ORR: 29%; Clinical Benefit Rate: 89%. Efficacy observed irrespective of BRCA status.[15] |
Signaling Pathway and Mechanism of Action
The synergistic interaction between WEE1 and PARP inhibitors is based on a dual assault on DNA damage and cell cycle control.
Caption: Signaling pathway of WEE1 and PARP inhibitor synergy.
Experimental Protocols
Cell Viability Assay (MTT/WST-1)
This protocol is for determining the cytotoxic effects of WEE1 and PARP inhibitors, alone and in combination.
Materials:
-
Cancer cell lines of interest
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
WEE1 inhibitor (e.g., Adavosertib) and PARP inhibitor (e.g., Olaparib)
-
96-well plates
-
MTT or WST-1 reagent
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the WEE1 inhibitor and PARP inhibitor.
-
Treat cells with single agents or combinations at various concentrations. Include a vehicle control (DMSO).
-
Incubate for 72-120 hours.
-
Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add DMSO to dissolve formazan crystals.
-
Measure absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values.
-
Use software like CompuSyn to calculate the Combination Index (CI) to determine synergy.
Caption: Workflow for cell viability and synergy assessment.
Western Blot Analysis for DNA Damage and Cell Cycle Markers
This protocol is for assessing the molecular effects of WEE1 and PARP inhibitors.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-p-CDK1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse treated cells with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effects of the inhibitors on cell cycle distribution.
Materials:
-
Treated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Harvest and wash cells with PBS.
-
Fix cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash cells with PBS to remove ethanol.
-
Resuspend cells in PI staining solution and incubate for 30 minutes in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.
In Vivo Xenograft Study
This protocol provides a general framework for assessing the in vivo efficacy of the combination therapy.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line for implantation
-
WEE1 inhibitor and PARP inhibitor formulations for oral gavage or intraperitoneal injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (Vehicle, WEE1 inhibitor alone, PARP inhibitor alone, Combination).
-
Administer treatments according to the determined schedule and dosage.
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor for signs of toxicity.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., Western blot, IHC).
Caption: General workflow for an in vivo xenograft study.
Conclusion
The combination of WEE1 and PARP inhibitors is a compelling therapeutic strategy that has demonstrated significant preclinical and early clinical efficacy. The synergistic interaction is driven by the induction of DNA damage by PARP inhibitors and the simultaneous abrogation of the G2/M checkpoint by WEE1 inhibitors, leading to mitotic catastrophe and cancer cell death. The provided protocols offer a framework for researchers to investigate this promising combination therapy further.
References
- 1. Sequential therapy with PARP and WEE1 inhibitors minimizes toxicity while maintaining efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WEE1 inhibition in cancer therapy: Mechanisms, synergies, preclinical insights, and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Wee1 - Wikipedia [en.wikipedia.org]
- 7. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Combined PARP and WEE1 inhibition triggers anti-tumor immune response in BRCA1/2 wildtype triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. Adavosertib in Combination with Olaparib in Patients with Refractory Solid Tumors: An Open-Label, Dose-Finding, and Dose-Expansion Phase Ib Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adavosertib in Combination with Olaparib in Patients with Refractory Solid Tumors: An Open-Label, Dose-Finding, and Dose-Expansion Phase Ib Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
Application Notes and Protocols: Synergistic Effect of WEE1 Inhibition and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of WEE1 inhibitors with DNA-damaging agents like cisplatin represents a promising strategy in cancer therapy. WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with damaged DNA from entering mitosis.[1][2] Many cancer cells, particularly those with p53 mutations, have a defective G1 checkpoint and are therefore heavily reliant on the G2/M checkpoint for DNA repair and survival.[1][3] By inhibiting WEE1, cancer cells treated with cisplatin, which induces DNA damage, are forced into premature mitosis, leading to a form of cell death known as mitotic catastrophe.[4]
Please Note: The specific inhibitor WEE1-IN-4 is not extensively characterized in publicly available literature. These application notes will focus on the well-studied and clinically evaluated WEE1 inhibitor, AZD1775 (Adavosertib/MK-1775) , as a representative compound demonstrating the synergistic effects with cisplatin.[1][5][6][7][8]
Mechanism of Synergistic Action
The synergistic cytotoxicity of WEE1 inhibitors and cisplatin is based on the abrogation of the G2/M DNA damage checkpoint.[1][9]
-
Cisplatin-Induced DNA Damage: Cisplatin forms DNA adducts, leading to DNA damage and the activation of DNA damage response (DDR) pathways. This triggers a G2/M cell cycle arrest to allow time for DNA repair.
-
WEE1 Inhibition: The WEE1 inhibitor (e.g., AZD1775) blocks the activity of WEE1 kinase.
-
Checkpoint Abrogation: Inhibition of WEE1 prevents the inhibitory phosphorylation of CDK1 (Cyclin-Dependent Kinase 1), a key regulator of mitotic entry.[3]
-
Premature Mitotic Entry: Despite the presence of cisplatin-induced DNA damage, the inhibition of WEE1 forces cells to prematurely enter mitosis.
-
Mitotic Catastrophe and Apoptosis: The combination of unrepaired DNA damage and forced mitotic entry leads to mitotic catastrophe and subsequent apoptotic cell death.[4][8] This is often evidenced by an increase in markers of DNA damage (γH2AX) and apoptosis (cleaved PARP, cleaved caspases).[1][9]
Signaling Pathway Diagram
References
- 1. Inhibiting WEE1 Augments the Antitumor Efficacy of Cisplatin in Urothelial Carcinoma by Enhancing the DNA Damage Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wee1 - Wikipedia [en.wikipedia.org]
- 3. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. A WEE1 Inhibitor Analog of AZD1775 Maintains Synergy with Cisplatin and Demonstrates Reduced Single-Agent Cytotoxicity in Medulloblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Wee-1 kinase inhibition overcomes cisplatin resistance associated with high-risk TP53 mutations in head and neck cancer through mitotic arrest followed by senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor effect of WEE1 blockade as monotherapy or in combination with cisplatin in urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wee1 Inhibitor AZD1775 Combined with Cisplatin Potentiates Anticancer Activity against Gastric Cancer by Increasing DNA Damage and Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
WEE1 Inhibition with WEE1-IN-4 for Enhanced Immunotherapy Response: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The combination of WEE1 kinase inhibitors with immune checkpoint blockade is emerging as a promising strategy to overcome immunotherapy resistance in various cancer types, particularly those with a low immunogenic profile. WEE1 inhibitors, by inducing DNA damage and cell cycle dysregulation in cancer cells, can trigger an innate immune response that transforms the tumor microenvironment from "cold" to "hot," thereby sensitizing tumors to the effects of immunotherapy. This document provides a comprehensive overview of the preclinical rationale, key experimental findings, and detailed protocols for studying the synergistic effects of WEE1 inhibition, featuring the representative inhibitor Adavosertib (AZD1775), with immunotherapy. While the prompt specified "WEE1-IN-4," the vast majority of published combination studies utilize Adavosertib; the principles and protocols outlined herein are broadly applicable to potent and selective WEE1 inhibitors.
Introduction: The Rationale for Combining WEE1 Inhibition and Immunotherapy
WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with damaged DNA from entering mitosis.[1][2] Many cancer cells, especially those with TP53 mutations, have a defective G1 checkpoint and are therefore highly dependent on the G2/M checkpoint for DNA repair and survival. Inhibition of WEE1 abrogates this checkpoint, forcing cancer cells into premature and lethal mitosis, a process known as mitotic catastrophe.[2][3]
Recent preclinical studies have revealed a significant immunomodulatory role for WEE1 inhibition.[4][5] By inducing DNA damage and the accumulation of cytosolic DNA fragments, WEE1 inhibitors activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[5][6] This innate immune sensing pathway triggers the production of type I interferons (IFN-α, IFN-β) and pro-inflammatory chemokines, which are crucial for the recruitment and activation of cytotoxic CD8+ T cells into the tumor microenvironment.[5][7]
Furthermore, WEE1 inhibition has been shown to upregulate PD-L1 expression on tumor cells through the STAT1 pathway, providing a direct molecular basis for the synergistic combination with anti-PD-1/PD-L1 checkpoint inhibitors.[5][8] This dual action of promoting T cell infiltration and increasing the target for checkpoint blockade forms the foundation of this promising combination therapy.[4][5]
Key Preclinical Findings: WEE1 Inhibition with Anti-PD-L1 Blockade
Preclinical studies, primarily in small-cell lung cancer (SCLC) models, have demonstrated the potent synergy of combining the WEE1 inhibitor adavosertib (AZD1775) with anti-PD-L1 antibodies.[4][5][9]
Data Presentation
Table 1: In Vivo Antitumor Efficacy of Adavosertib in Combination with Anti-PD-L1
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Complete Regressions | Key Cytokine Changes (Fold Increase) | CD8+ T Cell Infiltration (Fold Increase) | Reference |
| SCLC (RPP mouse model) | Adavosertib | Significant | Not specified | IFN-β, CXCL10, CCL5 (Significant increase) | Significant increase | [5][8] |
| Anti-PD-L1 | Moderate | Not specified | - | Moderate increase | [5][8] | |
| Combination | Marked Regression | ~70% of animals | Synergistic increase | Synergistic increase | [5][8] | |
| SCLC (MYC-stabilized) | Adavosertib | Significant | Not specified | Not specified | Not specified | [4][5] |
| Anti-PD-L1 | Minimal | Not specified | Not specified | Not specified | [4][5] | |
| Combination | Marked Regression | Observed | Activation of Type I & II IFN pathways | Significant increase | [4][5] |
Table 2: Cellular Effects of WEE1 Inhibition in Cancer Cell Lines
| Cell Line Type | WEE1 Inhibition Effect | Pathway Activation | Biomarker Modulation | Reference |
| SCLC | G2/M cell cycle arrest, DNA damage, cytosolic DNA accumulation | cGAS-STING-TBK1-IRF3, STAT1 | Increased Type I IFNs, CXCL10, CCL5, IFN-γ, PD-L1 | [4][5][7] |
| Gastric Cancer | Increased cytosolic DNA accumulation | cGAS/STING | Not specified | [6] |
| Oral Cavity, Melanoma, Colon Adenocarcinoma | Reversal of G2/M checkpoint activation, enhanced CTL killing | Not specified | Not specified | [10] |
Signaling Pathways and Experimental Workflow
Visualizations
Caption: Mechanism of WEE1 inhibitor-induced immune activation and synergy with PD-L1 blockade.
Caption: Preclinical workflow for evaluating WEE1 inhibitor and immunotherapy combinations.
Detailed Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a WEE1 inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., human SCLC lines H526, H82, H446)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
WEE1 inhibitor (e.g., Adavosertib, AZD1775)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Protocol:
-
Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of the WEE1 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate the plate for 5 days at 37°C, 5% CO2.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the dose-response curve in a suitable software (e.g., GraphPad Prism).
Western Blot for Pharmacodynamic Markers
Objective: To assess the target engagement of the WEE1 inhibitor and induction of DNA damage.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-CDK1 (Tyr15), anti-γH2AX (Ser139), anti-Histone H3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Treat cells with the WEE1 inhibitor (e.g., 1 µM Adavosertib) for 24-48 hours.
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and apply chemiluminescence substrate.
-
Image the blot using a digital imager. β-actin or Histone H3 serves as a loading control.
Flow Cytometry for PD-L1 Surface Expression
Objective: To quantify the change in PD-L1 surface expression on tumor cells after WEE1 inhibition.[8]
Materials:
-
Treated cells
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated anti-PD-L1 antibody
-
Isotype control antibody
-
Flow cytometer
Protocol:
-
Treat cells with the WEE1 inhibitor (e.g., 1 µM Adavosertib) for 72 hours.[8]
-
Harvest and wash the cells with cold PBS.
-
Resuspend cells in FACS buffer.
-
Add the anti-PD-L1 antibody or isotype control and incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend in FACS buffer and analyze on a flow cytometer.
-
Gate on the live cell population and quantify the median fluorescence intensity (MFI) for PD-L1.
In Vivo Syngeneic Mouse Model Study
Objective: To evaluate the antitumor efficacy of WEE1 inhibitor and anti-PD-L1 combination therapy in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Murine cancer cell line (e.g., RPP SCLC model)
-
WEE1 inhibitor (Adavosertib, formulated for oral gavage)
-
Anti-mouse PD-L1 antibody (or anti-PD-1)
-
Vehicle and isotype control antibody
-
Calipers
Protocol:
-
Subcutaneously inject 1x10^6 murine cancer cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into four treatment groups: (1) Vehicle + Isotype control, (2) Adavosertib + Isotype control, (3) Vehicle + Anti-PD-L1, (4) Adavosertib + Anti-PD-L1.
-
Administer Adavosertib via oral gavage (e.g., 60 mg/kg, twice daily) and the anti-PD-L1 antibody via intraperitoneal injection (e.g., 10 mg/kg, twice weekly).[11]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight as a measure of toxicity.
-
At the end of the study, euthanize mice and harvest tumors for downstream analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry).
Conclusion and Future Directions
The combination of WEE1 inhibitors and immune checkpoint blockade holds significant therapeutic promise. The ability of WEE1 inhibition to induce an immunogenic cell death and remodel the tumor microenvironment provides a strong rationale for its use in sensitizing tumors to immunotherapy. The preclinical data, particularly in SCLC, are compelling and support the ongoing clinical translation of this combination strategy.[4][5][7] Future research should focus on identifying predictive biomarkers to select patients most likely to benefit, optimizing dosing and scheduling to maximize synergy while minimizing toxicity, and exploring the efficacy of this combination in other tumor types.
References
- 1. WEE1 inhibition in cancer therapy: Mechanisms, synergies, preclinical insights, and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. SCLC: combining WEE1 inhibition with PD-L1 blockade [dailyreporter.esmo.org]
- 5. WEE1 inhibition enhances the antitumor immune response to PD-L1 blockade by the concomitant activation of STING and STAT1 pathways in SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting MUS81 promotes the anticancer effect of WEE1 inhibitor and immune checkpoint blocking combination therapy via activating cGAS/STING signaling in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. WEE1 inhibition enhances the antitumor immune response to PD-L1 blockade by the concomitant activation of STING and STAT1 pathways in SCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. WEE1 kinase inhibition reverses G2/M cell cycle checkpoint activation to sensitize cancer cells to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for WEE1-IN-4
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols are designed to guide researchers in the effective use of WEE1-IN-4, a potent and selective inhibitor of WEE1 kinase. This document provides essential information on suppliers, chemical properties, mechanism of action, and detailed experimental procedures for in vitro and in vivo studies.
Product Information and Suppliers
This compound is a small molecule inhibitor that targets the WEE1 kinase, a key regulator of the G2/M cell cycle checkpoint. By inhibiting WEE1, this compound can induce mitotic catastrophe and apoptosis in cancer cells, particularly those with a defective G1 checkpoint.
Table 1: Chemical Properties of this compound
| Property | Value |
| Synonyms | Compound 15 |
| CAS Number | 622855-37-2 |
| Molecular Formula | C₂₀H₁₁ClN₂O₃ |
| Molecular Weight | 362.77 g/mol |
| IC₅₀ | 0.011 µM for WEE1 kinase[1][2] |
| Purity | ≥97% (HPLC)[3][4] |
| Appearance | Light orange solid[3][4] |
Table 2: Recommended Suppliers
| Supplier | Website | Notes |
| MedChemExpress | --INVALID-LINK-- | Provides detailed product information, including solubility and storage protocols. |
| Cambridge Bioscience | --INVALID-LINK-- | Distributor for MedChemExpress in the UK and other regions. |
| Sigma-Aldrich (Calbiochem®) | --INVALID-LINK-- | Offers the inhibitor under the Calbiochem® brand with detailed quality specifications. |
Mechanism of Action and Signaling Pathway
WEE1 is a nuclear tyrosine kinase that plays a critical role in cell cycle regulation.[4][5] It acts as a negative regulator of the G2/M transition by phosphorylating and inactivating the cyclin-dependent kinase 1 (CDK1)-Cyclin B complex.[2][6] This phosphorylation at Tyr15 prevents the cell from entering mitosis, allowing time for DNA repair.[2][7] Many cancer cells have a deficient G1 checkpoint (often due to p53 mutations) and are therefore highly dependent on the G2/M checkpoint for survival.[3][6]
This compound, as a WEE1 inhibitor, blocks this phosphorylation event. This leads to the premature activation of CDK1, forcing cells with damaged DNA to enter mitosis. This process, known as mitotic catastrophe, ultimately results in apoptosis.[6]
References
- 1. An Ultra-High Throughput Cell-Based Screen for Wee1 Degradation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potential WEE1 inhibitors via hybrid virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wee1 - Wikipedia [en.wikipedia.org]
- 5. apexbt.com [apexbt.com]
- 6. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
WEE1-IN-4: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
WEE1-IN-4 is a potent and selective inhibitor of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. By targeting WEE1, this small molecule can abrogate the ability of cancer cells to arrest in the G2 phase in response to DNA damage, forcing them into premature and catastrophic mitosis. This mechanism makes this compound a promising candidate for anticancer therapy, particularly in combination with DNA-damaging agents, in tumors with a defective G1 checkpoint, often associated with p53 mutations. These application notes provide a comprehensive overview of this compound, including its physicochemical properties, handling instructions, and detailed protocols for in vitro and in vivo studies.
Chemical and Physical Properties
This compound is a small molecule with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₁ClN₂O₃ | [1] |
| Molecular Weight | 362.77 g/mol | [1] |
| CAS Number | 622855-37-2 | [1] |
| Appearance | Solid | |
| Purity | ≥99% | [1] |
Biological Activity
This compound is a highly potent inhibitor of WEE1 kinase.
| Target | IC₅₀ | Reference |
| WEE1 Kinase | 11 nM | [2][3] |
Handling and Storage
Proper handling and storage of this compound are crucial to maintain its stability and activity.
| Condition | Instructions |
| Powder | Store at -20°C for long-term storage. |
| Stock Solutions | Prepare concentrated stock solutions in a suitable solvent such as DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles. |
Solubility and Solution Preparation
In Vitro Stock Solution (10 mM in DMSO)
-
Bring the vial of this compound powder and a bottle of anhydrous DMSO to room temperature.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to 1 mg of this compound (MW: 362.77), add 275.7 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
In Vivo Formulation
For in vivo studies, this compound can be formulated in a vehicle suitable for animal administration. A common formulation is a suspension in a vehicle containing DMSO, PEG300, Tween-80, and saline.
Example Formulation:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Preparation Protocol:
-
Dissolve this compound in DMSO first.
-
Add PEG300 and vortex thoroughly.
-
Add Tween-80 and vortex until the solution is clear.
-
Finally, add saline to the desired final volume and vortex to mix.
-
Prepare this formulation fresh before each administration.
WEE1 Signaling Pathway
WEE1 is a key kinase that negatively regulates the entry into mitosis. It phosphorylates and inactivates the Cyclin-Dependent Kinase 1 (CDK1), a crucial component of the Maturation Promoting Factor (MPF). This phosphorylation at Tyrosine 15 of CDK1 prevents the cell from proceeding into mitosis, providing time for DNA repair during the G2 phase. In cancer cells with a defective G1 checkpoint (often due to p53 mutations), the G2 checkpoint becomes critical for survival, making WEE1 an attractive therapeutic target. Upstream kinases such as CHK1, ATM, and ATR can activate WEE1 in response to DNA damage.
Caption: WEE1 signaling pathway in G2/M checkpoint regulation.
Experimental Protocols
The following are generalized protocols for key experiments involving WEE1 inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Phospho-CDK1 (Tyr15)
This protocol allows for the detection of the direct downstream target of WEE1.
Materials:
-
Cells of interest
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-CDK1 (Tyr15), anti-total CDK1, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
Caption: Workflow for Western blot analysis of p-CDK1.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells of interest
-
This compound
-
6-well plates
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
Protocol:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 24-48 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases.
In Vivo Studies
For in vivo efficacy studies, this compound can be administered to tumor-bearing animal models, such as xenografts in immunodeficient mice.
General Protocol Outline:
-
Animal Model: Establish tumors by subcutaneously injecting a relevant cancer cell line into the flank of immunodeficient mice.
-
Tumor Growth: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize animals into treatment and control groups.
-
Dosing: Administer this compound via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The vehicle control group should receive the formulation without the active compound.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Note: The optimal dose and schedule for this compound in vivo will need to be determined through dose-finding studies.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low potency in cell-based assays | Compound degradation | Check storage conditions and use fresh stock solutions. |
| Cell line insensitivity | Use a cell line known to be sensitive to WEE1 inhibition (e.g., p53-deficient). | |
| Inconsistent Western blot results | Poor antibody quality | Use a validated antibody for p-CDK1 (Tyr15). |
| Inefficient protein transfer | Optimize transfer conditions (time, voltage). | |
| High variability in in vivo studies | Inconsistent dosing | Ensure accurate and consistent administration of the compound. |
| Tumor heterogeneity | Increase the number of animals per group. |
Safety Precautions
This compound is a chemical compound for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Disclaimer: This document is intended for informational purposes only and does not constitute a commercial endorsement. Researchers should conduct their own validation and optimization of the protocols described herein.
References
Troubleshooting & Optimization
WEE1-IN-4 experimental troubleshooting
Welcome to the technical support resource for WEE1-IN-4, a potent checkpoint Wee1 kinase inhibitor. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.
Troubleshooting Guides (Q&A)
This section addresses specific issues that may arise during the use of this compound.
Question 1: My this compound powder is not dissolving properly in DMSO. What should I do?
Answer: this compound has high solubility in DMSO (100 mg/mL), but may require assistance to fully dissolve.[1][2]
-
Use Fresh DMSO: Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound. Always use newly opened, anhydrous DMSO for preparing stock solutions.[2]
-
Apply Sonication/Heat: If precipitation or cloudiness occurs, gentle warming or sonication can help dissolve the compound.[2] Be cautious with heat to avoid potential degradation.
-
Confirm Concentration: Double-check your calculations to ensure you are not exceeding the solubility limit.
Question 2: I am observing high cytotoxicity in my control (vehicle-only) group. What could be the cause?
Answer: High cytotoxicity in vehicle controls is typically related to the solvent concentration.
-
DMSO Concentration: For in vitro assays, ensure the final concentration of DMSO in your culture medium is low, typically ≤0.5%. Higher concentrations can be toxic to many cell lines.
-
Solvent for In Vivo Use: For animal studies, the recommended DMSO concentration is much lower. For normal mice, it should be below 10%, and for sensitive models like nude or transgenic mice, it should be kept below 2%.[3] Always run a vehicle-only control group to confirm that the solvent mixture has no non-specific effects.[3]
Question 3: I am not seeing the expected G2/M checkpoint abrogation or downstream effects (e.g., decreased p-CDK1 Tyr15) after treatment. Why might this be?
Answer: Several factors could contribute to a lack of expected activity:
-
Compound Stability: this compound stock solutions have limited stability. When stored at -20°C, they should be used within one month, and at -80°C, within six months.[2][4] Avoid repeated freeze-thaw cycles by preparing aliquots.[4]
-
Cell Line Dependency: The cellular context is critical. Cells with a functional p53 and an intact G1 checkpoint may be less reliant on the WEE1-mediated G2/M checkpoint and thus less sensitive to its inhibition.[5][6][7] The inhibitor is often most effective in p53-mutant cancer cells.[5][6]
-
Compensatory Pathways: Cells can develop resistance by upregulating compensatory pathways. For instance, increased expression of PKMYT1, another kinase that can phosphorylate and inhibit CDK1, can confer resistance.[8][9]
-
Insufficient Concentration or Duration: Ensure you are using an appropriate concentration and treatment duration for your specific cell line. An IC50 titration experiment is recommended to determine the optimal dose. The reported IC50 for this compound against the Wee1 kinase is 0.011 µM.[1][2]
Question 4: My in vivo experiment failed due to poor compound solubility in the final formulation. How can I improve this?
Answer: Achieving a clear, stable solution for in vivo use is crucial. This compound requires a multi-component solvent system. A common formulation is a sequential addition of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
This method can achieve a solubility of at least 2.5 mg/mL.[1][2] It is critical to add each solvent one by one and ensure the solution is clear before adding the next.[3] Sonication can be used to aid dissolution.[3]
Frequently Asked Questions (FAQs)
What is the primary mechanism of action for this compound? this compound is a potent inhibitor of WEE1 kinase.[1][2] WEE1 is a key negative regulator of the G2/M cell cycle checkpoint.[5][10] It phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1) at the Tyr15 residue, preventing cells from entering mitosis.[11][12][13][14] By inhibiting WEE1, this compound causes CDK1 to remain active, forcing cells—particularly those with damaged DNA—to enter mitosis prematurely. This can lead to a phenomenon called "mitotic catastrophe" and subsequent apoptosis.[10][13][15]
In which types of cancer cells is this compound expected to be most effective? WEE1 inhibitors are generally most effective in cancer cells that have a defective G1 checkpoint, often due to mutations in the TP53 gene.[5][7] These cells rely heavily on the WEE1-mediated G2/M checkpoint to repair DNA damage before cell division.[5][10] Therefore, tumors with high genomic instability or specific DNA repair defects are promising targets.[10]
Are there known off-target effects or resistance mechanisms? While this compound is potent, off-target effects are a consideration for all kinase inhibitors, especially at higher concentrations. For the broader class of WEE1 inhibitors, potential off-targets like PLK1 have been noted, which can contribute to toxicities like myelosuppression.[16] Resistance can emerge through various mechanisms, including the upregulation of compensatory kinases like PKMYT1 that also inhibit CDK1, or changes in cell cycle control pathways that slow progression and reduce the accumulation of DNA damage.[9][17]
What is the recommended storage for this compound?
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2]
-
In Solvent (Stock Solution): Store in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][4]
Quantitative Data Summary
Table 1: In Vitro Activity & Properties
| Parameter | Value | Source |
| Target | WEE1 Kinase | [1] |
| IC50 | 0.011 µM (11 nM) | [1][2] |
| pIC50 | 7.96 | [1] |
| Molecular Formula | C20H11ClN2O3 | [2] |
| Molecular Weight | 362.77 g/mol | [1] |
Table 2: Solubility Data
| Solvent System | Max Solubility | Notes | Source |
| DMSO | 100 mg/mL (275.66 mM) | Requires sonication; use fresh, anhydrous DMSO. | [1][2] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (6.89 mM) | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. | [1][2] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (6.89 mM) | 10% DMSO >> 90% (20% SBE-β-CD in saline). | [1] |
Key Experimental Protocols
Protocol 1: Western Blot for Target Engagement (p-CDK1 Analysis)
This protocol verifies that this compound is engaging its target by measuring the phosphorylation status of CDK1.
-
Cell Treatment: Plate cells (e.g., a p53-mutant cancer cell line) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-CDK1 (Tyr15) and total CDK1. A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: A successful experiment will show a dose-dependent decrease in the p-CDK1 (Tyr15) signal relative to total CDK1.[12]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.
-
Cell Treatment: Plate cells and treat with this compound as described above. For a positive control, you may co-treat with a DNA damaging agent to induce G2 arrest, which should be abrogated by the inhibitor.
-
Cell Harvest: Harvest both adherent and floating cells. Wash with PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the samples on a flow cytometer. The expected result of WEE1 inhibition is a decrease in the G2/M population and potentially an increase in the sub-G1 population (indicative of apoptosis) as cells undergo mitotic catastrophe.
Visualizations
WEE1 Signaling Pathway and Point of Inhibition
Caption: The WEE1 signaling pathway at the G2/M checkpoint and the inhibitory action of this compound.
Experimental Workflow for this compound Testing
Caption: A general experimental workflow for characterizing the effects of this compound in vitro.
Troubleshooting Decision Tree
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WEE1-IN-3 | Wee1 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of Wee1 sensitizes cancer cells to anti-metabolite chemotherapeutics in vitro and in vivo, independent of p53 functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Identifying and overcoming a mechanism of resistance to WEE1 kinase inhibitor AZD1775 in high grade serous ovarian cancer cells [ejgo.net]
- 10. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Wee1 is required to sustain ATR/Chk1 signaling upon replicative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A WEE1 family business: regulation of mitosis, cancer progression, and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wee1 - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing WEE1-IN-4 Treatment Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of WEE1-IN-4 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of WEE1 kinase.[1] WEE1 is a crucial regulator of the G2/M cell cycle checkpoint, preventing cells from entering mitosis with damaged DNA by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1).[2][3][4] By inhibiting WEE1, this compound allows for the premature activation of CDK1, forcing cells with DNA damage to enter mitosis, which leads to a cellular crisis known as mitotic catastrophe and subsequent apoptosis (programmed cell death).[2][5] This mechanism is particularly effective in cancer cells with defects in other cell cycle checkpoints, such as the G1/S checkpoint, often due to p53 mutations, making them highly dependent on the G2/M checkpoint for survival.[3][6]
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting point for a WEE1 inhibitor like this compound could be in the nanomolar to low micromolar range.[1][7] You can assess cell viability using assays such as CCK-8 or MTT after a fixed treatment duration (e.g., 48 or 72 hours).
Q3: What is the recommended treatment duration for this compound?
A3: The optimal treatment duration for this compound is cell line-dependent and should be determined empirically. A time-course experiment is recommended. You can treat your cells with a fixed concentration of this compound (e.g., at or near the IC50) and assess key endpoints at various time points (e.g., 6, 12, 24, 48, and 72 hours).[8] Key endpoints to measure include cell viability, apoptosis, and cell cycle distribution. The goal is to identify a duration that maximizes the desired effect (e.g., apoptosis) while minimizing off-target effects. For some WEE1 inhibitors, short exposure periods of 2-4 hours have been shown to be effective in inhibiting radiation-induced cdc2 phosphorylation.[9]
Q4: Should I use this compound as a single agent or in combination with other drugs?
A4: WEE1 inhibitors like this compound have shown efficacy as single agents, particularly in cancer cells with high levels of genomic instability or defects in DNA repair pathways.[2] However, their most promising application is in combination therapies.[3][5] WEE1 inhibitors can synergize with DNA-damaging agents such as chemotherapy (e.g., cisplatin, gemcitabine) and radiation by preventing cancer cells from repairing the induced DNA damage.[2][3][5] They also show synergistic effects with other targeted therapies like PARP inhibitors and KRAS inhibitors.[3][10]
Q5: What are the potential mechanisms of resistance to WEE1 inhibitors?
A5: A potential mechanism of acquired resistance to WEE1 inhibitors is the upregulation of the related kinase PKMYT1, which also has a redundant role in inhibiting CDK1.[5] Another possibility is the reduction in the expression of genes that initially sensitize the cells to the inhibitor, such as cyclin E.[5]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low efficacy of this compound treatment | Suboptimal concentration. | Perform a dose-response curve to determine the IC50 for your cell line. |
| Inappropriate treatment duration. | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal exposure time. | |
| Cell line is resistant to WEE1 inhibition. | Consider using this compound in combination with a DNA-damaging agent or another targeted therapy. Check the p53 status of your cell line, as p53-mutant cells are often more sensitive.[6] | |
| High levels of cell death in control (DMSO-treated) group | DMSO concentration is too high. | Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). |
| Contamination of cell culture. | Check for mycoplasma or other contaminants. | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range. |
| Inconsistent seeding density. | Ensure a consistent number of cells are seeded for each experiment. | |
| Instability of this compound. | Prepare fresh stock solutions of this compound and store them properly as recommended by the manufacturer.[1] | |
| Difficulty in detecting apoptosis | Apoptosis assessment at a suboptimal time point. | Perform a time-course experiment to capture early and late apoptotic events. |
| Insensitive apoptosis detection method. | Use a sensitive method like Annexin V/Propidium Iodide staining followed by flow cytometry.[11][12] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and/or in combination with another drug) for the desired duration (e.g., 48 hours).[13] Include a DMSO-treated control group.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[13]
-
Data Analysis: Calculate the cell viability as a percentage relative to the DMSO-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the determined duration.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.[11]
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[14]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound as for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[12]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark for 30 minutes.[12]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Quantitative Data Summary
Table 1: Example of Time-Dependent Effects of a WEE1 Inhibitor (Adavosertib) on Cell Cycle Distribution in CRC Cell Lines. [8]
| Treatment Time (hours) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| 0 (Untreated) | 55 | 25 | 20 |
| 4 | 45 | 35 | 20 |
| 12 | 30 | 40 | 30 |
| 24 | 20 | 30 | 50 |
Table 2: Example of Time-Dependent Effects of a WEE1 Inhibitor (Adavosertib) on Apoptosis in Colon Cancer Cell Lines. [8]
| Treatment Time (hours) | % Apoptotic Cells | % Viable Cells | % Necrotic Cells |
| 0 (Untreated) | 5 | 90 | 5 |
| 6 | 10 | 85 | 5 |
| 24 | 25 | 70 | 5 |
| 48 | 40 | 50 | 10 |
Visualizations
Caption: WEE1 Inhibition Signaling Pathway.
Caption: Experimental Workflow for Optimizing this compound Treatment.
Caption: Troubleshooting Logic for Low this compound Efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. WEE1 inhibition in cancer therapy: Mechanisms, synergies, preclinical insights, and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wee1 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 6. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 7. Wee1 inhibitor optimization through deep-learning-driven decision making - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WEE1 inhibitor exerts synergistic effect with KRAS G12C inhibitor via MYBL2-RRM2 axis in KRASG12C-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wee1 kinase inhibitor MK-1775 induces apoptosis of acute lymphoblastic leukemia cells and enhances the efficacy of doxorubicin involving downregulation of Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Wee1 Inhibitor AZD1775 Combined with Cisplatin Potentiates Anticancer Activity against Gastric Cancer by Increasing DNA Damage and Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WEE1 Inhibition Enhances Anti-Apoptotic Dependency as a Result of Premature Mitotic Entry and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
WEE1-IN-4 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of WEE1-IN-4 in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target effect of this compound?
A1: The primary documented off-target effect of this compound is the activation of the Integrated Stress Response (ISR) through the kinase GCN2.[1][2][3] This activation is independent of its on-target WEE1 inhibition.
Q2: How does this compound activate the Integrated Stress Response (ISR)?
A2: this compound, along with other ATP-competitive WEE1 inhibitors like AZD1775, can activate GCN2, a key kinase in the ISR pathway.[1][2] This leads to the phosphorylation of eIF2α and subsequent upregulation of ATF4 and its target genes, a response typically associated with cellular stress such as amino acid deprivation.[3]
Q3: Are there other potential off-target effects I should be aware of when using a WEE1 inhibitor?
A3: While specific data for this compound is limited, other WEE1 inhibitors have known off-targets. For example, the well-characterized WEE1 inhibitor AZD1775 (adavosertib) is also a potent inhibitor of Polo-like kinase 1 (PLK1).[4][5] Inhibition of PLK1 can lead to distinct cellular phenotypes, including defects in mitosis and cytokinesis. It is advisable to consider the possibility of similar off-target activities when interpreting results from novel inhibitors like this compound.
Q4: What are the cellular consequences of off-target ISR activation?
A4: Activation of the ISR can lead to a global reduction in protein synthesis, while selectively promoting the translation of stress-response proteins. This can have wide-ranging effects on cell growth, proliferation, and survival, potentially confounding the interpretation of results attributed solely to WEE1 inhibition.
Q5: How can I determine if the observed phenotype in my experiment is due to an off-target effect?
A5: A key troubleshooting step is to use a secondary, structurally distinct WEE1 inhibitor or a genetic approach like siRNA or CRISPR-mediated knockdown of WEE1. If the phenotype persists with the alternative inhibitor or is not recapitulated by genetic knockdown, it is likely an off-target effect. Additionally, monitoring markers of the ISR (e.g., phosphorylated GCN2, phosphorylated eIF2α, ATF4 expression) can confirm off-target activation.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target) | Recommended Action |
| Unexpected reduction in global protein synthesis. | Activation of the Integrated Stress Response (ISR) via GCN2. | - Perform Western blot for p-GCN2, p-eIF2α, and ATF4.- Use a GCN2 inhibitor as a control to see if the phenotype is rescued.- Compare results with a structurally different WEE1 inhibitor. |
| Cell cycle arrest at a different phase than G2/M or unexpected mitotic defects. | Inhibition of other kinases, such as PLK1. | - Profile the cell cycle using flow cytometry.- Perform Western blot for markers of mitotic progression (e.g., Cyclin B1 levels, Histone H3 phosphorylation).- Test a more selective WEE1 inhibitor if available. |
| Cellular toxicity is observed even after WEE1 has been degraded. | The off-target effect is independent of the WEE1 protein. | - Use a WEE1 degrader (PROTAC) as a control. If toxicity persists with this compound but not the degrader, it points to an off-target effect.[2] |
Quantitative Data Summary
Table 1: Comparison of Select WEE1 Inhibitors and a Known Off-Target
| Compound | Primary Target | Known Off-Targets | Reference |
| This compound | WEE1 | GCN2 | [1][3] |
| AZD1775 (Adavosertib) | WEE1 | PLK1 | [4][5] |
| ZN-c3 | WEE1 | GCN2 | [2] |
| Debio 0123 | WEE1 | GCN2 | [3] |
Key Signaling Pathways & Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A GCN1-independent activator of the kinase GCN2 [elifesciences.org]
- 4. Development and Characterization of a Wee1 Kinase Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: WEE1-IN-4 Resistance Mechanisms in Cancer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to WEE1 inhibitors, such as WEE1-IN-4 and adavosertib (AZD1775).
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to our WEE1 inhibitor. What are the most common resistance mechanisms?
A1: Acquired resistance to WEE1 inhibitors is a multifactorial phenomenon. Several key mechanisms have been identified across different cancer types. These include:
-
Upregulation of Compensatory Pathways:
-
PKMYT1 (Myt1) Overexpression: PKMYT1 is a kinase with a function redundant to WEE1, as it also phosphorylates and inhibits CDK1.[1][2][3] Increased PKMYT1 levels can compensate for WEE1 inhibition, thereby preventing premature mitotic entry and cell death.[1][2][3]
-
AXL/mTOR/ERK Pathway Activation: In some cancers, such as small-cell lung cancer, resistance is associated with the activation of the AXL receptor tyrosine kinase and its downstream signaling through the mTOR and ERK pathways.[1] This can lead to the activation of CHK1, another G2 checkpoint protein.
-
TGF-β Signaling Activation: Increased transforming growth factor-beta (TGF-β) signaling has been observed in resistant cells, which can slow cell cycle progression and reduce the accumulation of DNA damage induced by the WEE1 inhibitor.[4]
-
-
Alterations in Cell Cycle Machinery:
-
Reduced CDK1 Levels: A decrease in the protein levels of CDK1, the primary target of WEE1, can confer resistance by reducing the dependency of the cell on WEE1 for cell cycle control.[4]
-
Changes in G1/S Regulatory Genes: Alterations in the expression of genes that control the G1/S transition, such as SKP2, CUL1, and CDK2, have been identified as potential resistance mechanisms.
-
Q2: How can I experimentally determine which resistance mechanism is present in my cell line?
A2: A systematic approach is recommended to investigate the underlying resistance mechanism. This typically involves a combination of molecular and cellular biology techniques:
-
Western Blotting: To assess changes in protein expression levels. Key proteins to examine include PKMYT1, CDK1, p-S6 (a marker of mTOR activation), AXL, and key components of the TGF-β signaling pathway (e.g., SMADs).
-
Cell Cycle Analysis: To determine if there are changes in cell cycle distribution in the presence of the WEE1 inhibitor in resistant versus parental cells. This can be performed using flow cytometry with propidium iodide staining.
-
IC50 Determination: To quantify the degree of resistance, perform dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for your WEE1 inhibitor in both parental and resistant cell lines.
-
RNA Sequencing (RNA-Seq): For an unbiased approach to identify changes in gene expression, RNA-Seq can be performed on parental and resistant cell lines.
Q3: Are there ways to overcome WEE1 inhibitor resistance?
A3: Yes, preclinical studies have shown that resistance to WEE1 inhibitors can be overcome by co-targeting the identified resistance pathways. For example:
-
If PKMYT1 is upregulated, dual inhibition of WEE1 and PKMYT1 may be effective.
-
If the AXL/mTOR pathway is activated, combining the WEE1 inhibitor with an AXL or mTOR inhibitor has shown promise in overcoming resistance.[1]
-
For resistance mediated by TGF-β signaling, a TGF-β receptor inhibitor could potentially re-sensitize cells to the WEE1 inhibitor.[4]
Troubleshooting Guides
Problem 1: Decreased efficacy of WEE1 inhibitor in long-term culture.
| Possible Cause | Suggested Troubleshooting Step | Expected Outcome if Hypothesis is Correct |
| Development of acquired resistance through PKMYT1 upregulation. | Perform Western blot for PKMYT1 on lysates from parental and suspected resistant cells. | Increased PKMYT1 protein levels in the resistant cells compared to parental cells. |
| Development of acquired resistance through reduced CDK1 expression. | Perform Western blot for total CDK1 on lysates from parental and suspected resistant cells. | Decreased CDK1 protein levels in the resistant cells compared to parental cells. |
| Activation of the AXL/mTOR signaling pathway. | Perform Western blot for AXL and phosphorylated S6 (p-S6) on lysates from parental and suspected resistant cells. | Increased AXL and p-S6 levels in the resistant cells. |
Problem 2: Inconsistent results in cell viability assays after WEE1 inhibitor treatment.
| Possible Cause | Suggested Troubleshooting Step | Expected Outcome if Hypothesis is Correct |
| Cell seeding density variability. | Optimize and standardize cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase when treated. | More consistent and reproducible dose-response curves. |
| Inhibitor instability. | Prepare fresh inhibitor dilutions for each experiment from a frozen stock. Aliquot stock solutions to avoid multiple freeze-thaw cycles. | Reduced variability in IC50 values across experiments. |
| Heterogeneous cell population. | Perform single-cell cloning of the parental cell line to establish a homogenous population before inducing resistance. | More uniform response to the WEE1 inhibitor. |
Quantitative Data Summary
Table 1: Examples of IC50 Fold-Increase in Adavosertib (AZD1775)-Resistant Cell Lines
| Cell Line | Cancer Type | Fold Increase in IC50 | Reference |
| HGSOC Clones | High-Grade Serous Ovarian Cancer | Varies by clone | [4] |
| SCLC Lines (Primary Resistance) | Small-Cell Lung Cancer | IC50 > 100 nmol/L considered resistant | [1] |
Note: Specific fold-increases can be highly variable depending on the cell line and the method used to generate resistance.
Experimental Protocols
1. Generation of WEE1 Inhibitor-Resistant Cell Lines
This protocol describes a general method for generating cancer cell lines with acquired resistance to a WEE1 inhibitor by continuous exposure to escalating drug concentrations.
-
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
WEE1 inhibitor (e.g., this compound, adavosertib)
-
Sterile culture flasks/plates
-
Hemocytometer or automated cell counter
-
-
Procedure:
-
Determine the initial IC50 of the WEE1 inhibitor for the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Begin by continuously culturing the parental cells in a medium containing the WEE1 inhibitor at a concentration equal to the IC50.
-
Monitor the cells for growth. Initially, a significant reduction in cell proliferation or cell death is expected.
-
Once the cells recover and resume proliferation at a steady rate in the presence of the drug, gradually increase the concentration of the WEE1 inhibitor. A common approach is to double the concentration at each step.
-
Repeat the process of dose escalation, allowing the cells to adapt and proliferate at each new concentration.
-
The entire process can take several months.
-
Once a resistant population is established (e.g., tolerating a concentration 10-fold or higher than the initial IC50), perform single-cell cloning to isolate and expand resistant clones.
-
Characterize the resistant clones by determining their IC50 and comparing it to the parental cell line.
-
Bank the resistant cell lines for future experiments.
-
2. Western Blotting for PKMYT1 and CDK1
-
Materials:
-
Parental and WEE1 inhibitor-resistant cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: Rabbit anti-PKMYT1, Rabbit anti-CDK1, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-PKMYT1 (1:1000), anti-CDK1 (1:1000), anti-β-actin (1:5000).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Materials:
-
Parental and WEE1 inhibitor-resistant cells
-
WEE1 inhibitor
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Seed parental and resistant cells and treat with the WEE1 inhibitor (at a concentration relevant to your experiment) for the desired duration (e.g., 24, 48 hours).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for longer).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
-
Signaling Pathways and Experimental Workflows
References
- 1. Targeting AXL and mTOR Pathway Overcomes Primary and Acquired Resistance to WEE1 Inhibition in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targeting-axl-and-mtor-pathway-overcomes-primary-and-acquired-resistance-to-wee1-inhibition-in-small-cell-lung-cancer - Ask this paper | Bohrium [bohrium.com]
- 3. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 4. Identifying and overcoming a mechanism of resistance to WEE1 kinase inhibitor AZD1775 in high grade serous ovarian cancer cells [ejgo.net]
Technical Support Center: Investigating the Role of PKMYT1 in WEE1 Inhibitor Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the role of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) in acquired resistance to WEE1 inhibitors.
Disclaimer: The information provided is based on studies using the WEE1 inhibitor adavosertib (AZD1775/MK1775). While the specific inhibitor WEE1-IN-4 was requested, publicly available research on its resistance mechanisms involving PKMYT1 is limited. The principles and mechanisms described here for adavosertib are highly likely to be applicable to other WEE1 inhibitors due to their shared target and mechanism of action.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased sensitivity to our WEE1 inhibitor in our cancer cell line over time. What is a potential mechanism for this acquired resistance?
A1: A key mechanism of acquired resistance to WEE1 inhibitors is the upregulation of PKMYT1 (also known as Myt1).[1][2] WEE1 and PKMYT1 are functionally redundant kinases that both negatively regulate the cell cycle by phosphorylating and inhibiting Cyclin-Dependent Kinase 1 (CDK1).[1] When WEE1 is inhibited, cancer cells can compensate by increasing the expression of PKMYT1, which then takes over the role of inhibiting CDK1, thereby preventing the intended therapeutic effect of mitotic catastrophe and allowing the cells to survive.[1][2][3]
Q2: How does PKMYT1 compensate for WEE1 inhibition?
A2: Both WEE1 and PKMYT1 are critical regulators of the G2/M checkpoint, preventing premature entry into mitosis. They achieve this by phosphorylating CDK1, a key driver of mitosis. WEE1 primarily phosphorylates CDK1 on Tyrosine 15 (Tyr15), while PKMYT1 can phosphorylate CDK1 on both Threonine 14 (Thr14) and Tyr15.[2][3] This phosphorylation keeps the CDK1/Cyclin B complex inactive. Inhibition of WEE1 alone can be bypassed if PKMYT1 levels are sufficient to maintain the inhibitory phosphorylation on CDK1, thus preventing uncontrolled entry into mitosis and subsequent cell death.[1][2]
Q3: What level of PKMYT1 upregulation is associated with resistance to WEE1 inhibitors?
A3: Studies have shown that a 2- to 3-fold increase in PKMYT1 protein levels can be sufficient to confer resistance to WEE1 inhibitors.[2] This level of upregulation has been observed in cancer cell lines that have acquired resistance after prolonged treatment with adavosertib.[2]
Q4: Is there a correlation between intrinsic PKMYT1 levels and sensitivity to WEE1 inhibitors?
A4: Yes, cancer cells with higher intrinsic (baseline) levels of PKMYT1 have been shown to be less sensitive to WEE1 inhibitors.[1] Therefore, assessing the basal expression of PKMYT1 in your experimental model may provide an indication of its potential sensitivity to WEE1 inhibition.
Q5: If we suspect PKMYT1-mediated resistance, what is a potential strategy to overcome it?
A5: A promising strategy to overcome PKMYT1-mediated resistance is the dual inhibition of both WEE1 and PKMYT1. By inhibiting both kinases, the compensatory mechanism is blocked, leading to a more complete activation of CDK1 and induction of mitotic catastrophe. This approach has shown synergistic effects in killing cancer cells, even at lower doses of the individual inhibitors.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decreasing efficacy of WEE1 inhibitor in long-term cell culture. | Acquired resistance through PKMYT1 upregulation. | 1. Assess PKMYT1 levels: Perform Western blot analysis to compare PKMYT1 protein levels in your resistant cell line versus the parental, sensitive cell line. 2. Confirm functional relevance: Use siRNA to knockdown PKMYT1 in the resistant cells and re-assess their sensitivity to the WEE1 inhibitor using a cell viability assay. A restored sensitivity would confirm PKMYT1's role in resistance. |
| Cell line shows intrinsic resistance to WEE1 inhibitor. | High basal expression of PKMYT1. | 1. Quantify baseline PKMYT1: Analyze the baseline protein expression of PKMYT1 in a panel of cell lines to correlate with their respective IC50 values for the WEE1 inhibitor. 2. Consider dual inhibition: Experiment with a combination of a WEE1 inhibitor and a PKMYT1 inhibitor to see if this overcomes the intrinsic resistance. |
| Inconsistent results in cell viability assays after WEE1 inhibitor treatment. | Heterogeneous population of cells with varying levels of PKMYT1 expression. | 1. Perform single-cell cloning: Isolate and expand single-cell clones from your resistant population to establish a more homogeneous resistant cell line for consistent experimental results. 2. Re-evaluate IC50: Determine the IC50 of the WEE1 inhibitor on the parental and resistant lines in parallel to ensure consistent and comparable results. |
| No change in phosphorylated CDK1 (Tyr15) levels upon WEE1 inhibitor treatment in resistant cells. | PKMYT1 is compensating for WEE1 inhibition by phosphorylating CDK1. | 1. Analyze PKMYT1 expression: As mentioned above, check for PKMYT1 upregulation. 2. Assess phosphorylation at Thr14: If possible, use an antibody specific for phosphorylated CDK1 at Thr14 to see if this phosphorylation is maintained or increased in the resistant cells upon WEE1 inhibitor treatment. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on adavosertib resistance mediated by PKMYT1 upregulation.
Table 1: Adavosertib IC50 Values in Parental vs. Resistant Cell Lines
| Cell Line | Parental IC50 (nmol/L) | Resistant IC50 (nmol/L) | Fold Increase in Resistance | Reference |
| HeLa | 305 | 1,090 | 3.6 | [2] |
| MDA-MB-231 | 349 | 1,217 | 3.5 | [2] |
Table 2: PKMYT1 Protein Expression in Parental vs. Resistant Cell Lines
| Cell Line | Relative PKMYT1 Expression (Resistant vs. Parental) | Reference |
| HeLa | 2.0-fold increase | [2] |
| MDA-MB-231 | 3.1-fold increase | [2] |
Signaling Pathway and Resistance Mechanism Diagrams
Caption: Regulation of the G2/M transition by WEE1 and PKMYT1 kinases.
References
WEE1-IN-4 Stability in Cell Culture Media: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability of WEE1-IN-4 in cell culture media. This resource includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the effective and reliable use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound in cell culture experiments.
Q1: My cells are not responding to this compound treatment as expected. What could be the issue?
A1: There are several potential reasons for a lack of cellular response to this compound. Consider the following troubleshooting steps:
-
Inhibitor Instability: this compound, like many small molecules, may have limited stability in cell culture media at 37°C. The compound could be degrading over the course of your experiment, leading to a decrease in the effective concentration. It is recommended to perform a stability test in your specific cell culture medium or, as a standard practice, replenish the media with freshly diluted this compound every 24-48 hours.
-
Incorrect Stock Solution Preparation or Storage: Ensure that your this compound stock solution was prepared and stored correctly. Improper storage can lead to degradation of the compound before it is even used in an experiment. Refer to the stock solution stability data in Table 1.
-
Cell Line Specificity: The sensitivity to WEE1 inhibition can vary between different cell lines. Some cell lines may have intrinsic resistance mechanisms.
-
Suboptimal Concentration: The effective concentration of this compound can be cell-line dependent. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q2: How should I prepare and store my this compound stock solutions?
A2: Proper preparation and storage of stock solutions are critical for reproducible experimental results.
-
Solvent Choice: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Storage Conditions: Vendor recommendations suggest that this compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: Is this compound light sensitive?
Q4: Can I pre-mix this compound in my cell culture media and store it?
A4: It is not recommended to pre-mix and store this compound in cell culture media. The aqueous environment of the media, particularly at 37°C, can lead to hydrolysis and degradation of the compound. Always prepare fresh working solutions of this compound in your cell culture medium immediately before use.
This compound Stability Data
While specific quantitative data on the half-life of this compound in various cell culture media is not publicly available, this section provides information on stock solution stability and a protocol to determine the stability in your experimental system.
Stock Solution Stability
Proper storage of this compound stock solutions is crucial for maintaining its potency.
| Solvent | Storage Temperature | Stability Duration |
| DMSO | -80°C | Up to 6 months[1] |
| DMSO | -20°C | Up to 1 month[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, light-protected tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Determining the Stability of this compound in Cell Culture Media
Since the stability of this compound can be influenced by the specific components of your cell culture medium (e.g., pH, serum content, and other additives), it is recommended to determine its stability under your experimental conditions.
Objective: To determine the rate of degradation of this compound in a specific cell culture medium at 37°C over a set period.
Materials:
-
This compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin/streptomycin)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator set to 37°C and 5% CO2
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18) and mobile phase
Procedure:
-
Preparation of Working Solution: Prepare a working solution of this compound in your cell culture medium at the final concentration you use in your experiments (e.g., 1 µM). Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution. This will serve as your T=0 reference. Store this sample at -80°C until analysis.
-
Incubation: Place the remaining working solution in a sterile, sealed container (e.g., a falcon tube or a sealed well in a plate) in a 37°C, 5% CO2 incubator.
-
Time Point Collection: At regular intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot of the incubated working solution. Store each aliquot at -80°C until all time points have been collected.
-
Sample Analysis by HPLC:
-
Thaw all collected samples.
-
Analyze each sample by HPLC-UV to determine the concentration of this compound. The detection wavelength should be set to the absorbance maximum of this compound.
-
Create a standard curve using known concentrations of this compound to accurately quantify the amount remaining at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the half-life (t½) of this compound in your cell culture medium by fitting the data to an appropriate degradation kinetics model (e.g., first-order decay).
-
Visualizations
WEE1 Signaling Pathway
Caption: WEE1 kinase in the G2/M DNA damage checkpoint pathway.
Experimental Workflow for this compound Stability Assessment
Caption: Experimental workflow for assessing this compound stability.
References
minimizing WEE1-IN-4 cytotoxicity in normal cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing WEE1-IN-4. The information provided is based on the established knowledge of WEE1 inhibitors as a class. Researchers should note that specific experimental outcomes with this compound may vary and require empirical validation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for WEE1 inhibitors like this compound?
WEE1 inhibitors are targeted cancer therapies that interfere with the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2][3] By phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), WEE1 prevents cells with damaged DNA from entering mitosis, thus maintaining genomic integrity.[1][4] In many cancer cells, particularly those with a defective G1 checkpoint (often due to p53 mutations), there is a heavy reliance on the G2/M checkpoint for survival.[3][4][5] WEE1 inhibition abrogates this checkpoint, forcing cancer cells with DNA damage to prematurely enter mitosis. This leads to a phenomenon known as mitotic catastrophe and subsequent cell death (apoptosis).[2][5] Normal cells, with intact G1 checkpoints, are generally less sensitive to WEE1 inhibition.[1]
Q2: Why am I observing high levels of cytotoxicity in my normal (non-cancerous) cell lines treated with this compound?
High cytotoxicity in normal cells can stem from several factors:
-
On-target toxicity: While cancer cells are often more sensitive, normal proliferating cells also utilize the WEE1 kinase.[6] High concentrations or prolonged exposure to a potent WEE1 inhibitor can disrupt the cell cycle of normal cells, leading to cell death.
-
Off-target effects: Many kinase inhibitors can bind to other kinases with lower affinity, leading to unexpected cellular responses and toxicity.[7] For some WEE1 inhibitors, off-target inhibition of kinases like Polo-like kinase 1 (PLK1) has been associated with myelosuppression.[5]
-
Suboptimal experimental conditions: Factors such as high compound concentration, extended exposure times, or variability in cell culture conditions can exacerbate cytotoxic effects.
Q3: What are the expected dose-limiting toxicities associated with WEE1 inhibitors based on clinical and preclinical data?
Based on studies with other WEE1 inhibitors like adavosertib (AZD1775), the most common dose-limiting toxicities include:
-
Myelosuppression: This includes thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[8][9]
-
Gastrointestinal toxicity: Nausea, vomiting, and diarrhea are frequently reported side effects.[6]
These toxicities are often linked to the on-target effects of WEE1 inhibition in rapidly dividing normal cells, such as those in the bone marrow and gastrointestinal tract.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal Cells
If you are observing excessive cell death in your normal cell lines, consider the following troubleshooting steps:
| Possible Cause | Suggested Solution |
| Concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in both your cancer and normal cell lines. Use the lowest concentration that elicits the desired on-target effect in cancer cells while minimizing toxicity in normal cells. |
| Off-target kinase inhibition. | If available, consult a kinome scan profile for this compound to identify potential off-target kinases. Consider using a more selective WEE1 inhibitor if off-target effects are suspected to be the primary cause of toxicity. |
| Prolonged exposure time. | Optimize the treatment duration. A shorter exposure time may be sufficient to induce mitotic catastrophe in cancer cells while allowing normal cells to recover. |
| On-target toxicity in rapidly dividing normal cells. | Consider using a cell synchronization technique to enrich your cancer cell population in the G2/M phase before treatment, potentially allowing for lower effective concentrations of this compound. |
Issue 2: Lack of Differential Cytotoxicity Between Cancer and Normal Cells
If this compound is showing similar levels of cytotoxicity in both your cancer and normal cell lines, the following may be occurring:
| Possible Cause | Suggested Solution |
| Cancer cell line is not dependent on the G2/M checkpoint. | Verify the p53 status of your cancer cell line. Cell lines with wild-type p53 and a functional G1 checkpoint may be less sensitive to WEE1 inhibition.[3][4] |
| Normal cell line has a high proliferation rate. | Characterize the proliferation rate of your normal cell line. Rapidly dividing normal cells may exhibit increased sensitivity to WEE1 inhibition. |
| Off-target effects are dominating the cytotoxic response. | As mentioned previously, assess the selectivity profile of this compound. High off-target activity can mask the desired differential effect. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in Cancer and Normal Cell Lines
This protocol outlines a standard MTT assay to determine the concentration of this compound that inhibits cell growth by 50%.
-
Cell Seeding:
-
Seed both cancer and normal cells in separate 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.01 µM to 10 µM.
-
Include a DMSO-only vehicle control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate the plates for 72 hours at 37°C.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Assessing On-Target Activity via Western Blot for Phospho-CDK1
This protocol verifies that this compound is inhibiting its target by measuring the phosphorylation of its downstream substrate, CDK1.
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50) for a defined period (e.g., 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-CDK1 (Tyr15) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total CDK1 and a loading control (e.g., GAPDH or β-actin).
-
Data Presentation
Table 1: Comparative IC50 Values of Select WEE1 Inhibitors
The following table presents IC50 values for well-characterized WEE1 inhibitors. Researchers should aim to generate similar data for this compound to understand its potency and selectivity.
| Inhibitor | WEE1 IC50 (nM) | PLK1 IC50 (nM) | Reference Cell Line(s) |
| Adavosertib (AZD1775) | 5.2 | 101 | Various cancer cell lines |
| ZN-c3 | 3.4 | >10,000 | Various cancer cell lines |
| APR-1051 | 1.9 | Not specified | Ovarian cancer cell lines |
Data compiled from publicly available sources. Actual values may vary depending on the assay conditions.
Visualizations
Caption: WEE1 Inhibition Pathway in Response to DNA Damage.
Caption: Troubleshooting Workflow for High Cytotoxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. WEE1 inhibition in cancer therapy: Mechanisms, synergies, preclinical insights, and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 5. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advanced Design, Synthesis, and Evaluation of Highly Selective Wee1 Inhibitors: Enhancing Pharmacokinetics and Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
WEE1-IN-4 dose-response curve issues
Welcome to the technical support center for WEE1-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound, with a specific focus on dose-response curve generation and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of WEE1 kinase. WEE1 is a key regulator of the G2/M cell cycle checkpoint.[1][2] By phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), WEE1 prevents cells with damaged DNA from prematurely entering mitosis, allowing time for DNA repair.[1][2] this compound competitively binds to the ATP-binding pocket of WEE1, inhibiting its kinase activity. This leads to the abrogation of the G2/M checkpoint, forcing cells with DNA damage to enter mitosis, which can result in mitotic catastrophe and subsequent cell death.[1][2]
Q2: In which cancer types is this compound expected to be most effective?
A2: WEE1 inhibitors like this compound are often more effective in cancer cells that have a defective G1 checkpoint, which is frequently the case in tumors with p53 mutations.[3][4] These cells are heavily reliant on the G2/M checkpoint for DNA repair, making them particularly vulnerable to WEE1 inhibition.[3][4] Additionally, cancers with high levels of genomic instability or those exhibiting overexpression of WEE1 may show increased sensitivity.[3][5]
Q3: What are the known off-target effects of WEE1 inhibitors?
A3: While newer WEE1 inhibitors are designed for increased selectivity, off-target effects can still occur and contribute to toxicity.[6] Some WEE1 inhibitors have been reported to also inhibit other kinases, such as Polo-like kinase 1 (PLK1).[7] It is crucial to consult the specific selectivity profile of this compound if available, or to perform counter-screening against a panel of kinases to understand its off-target activities in your experimental system.
Q4: How does the stability and solubility of this compound affect experimental results?
A4: The stability and solubility of any small molecule inhibitor, including this compound, are critical for obtaining reliable and reproducible data. Poor solubility can lead to an inaccurate assessment of the compound's potency, as the actual concentration in solution may be lower than the nominal concentration. Instability in cell culture media can result in a decrease in the effective concentration over the course of an experiment, potentially leading to a shallow or shifted dose-response curve. It is recommended to assess the solubility and stability of this compound under your specific experimental conditions.[8]
Troubleshooting Guide for Dose-Response Curve Issues
This guide addresses common problems encountered when generating dose-response curves for this compound.
Issue 1: The dose-response curve is flat or very shallow, with a low maximal effect.
-
Possible Cause 1: Compound Insolubility or Degradation.
-
Troubleshooting:
-
Visually inspect the compound stock solution and the highest concentrations in your assay plate for any precipitation.
-
Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in cell culture medium.
-
Test the stability of this compound in your cell culture medium over the time course of your experiment. This can be done by incubating the compound in medium, collecting samples at different time points, and analyzing the concentration by HPLC-MS.
-
-
-
Possible Cause 2: The chosen cell line is resistant to WEE1 inhibition.
-
Troubleshooting:
-
Verify the p53 status of your cell line. Cells with wild-type p53 may be more resistant due to a functional G1 checkpoint.
-
Measure the basal expression level of WEE1 in your cell line. Low expression may correlate with reduced sensitivity.[3]
-
Consider potential resistance mechanisms, such as the upregulation of compensatory pathways.[6]
-
-
-
Possible Cause 3: Suboptimal assay conditions.
-
Troubleshooting:
-
Optimize the cell seeding density. High cell densities can sometimes lead to increased resistance.[9][10]
-
Ensure the incubation time is sufficient for this compound to exert its effect. A time-course experiment can help determine the optimal endpoint.
-
Verify the health and viability of your cells before and during the experiment.
-
-
Issue 2: The dose-response curve is unusually steep (high Hill slope).
-
Possible Cause 1: Stoichiometric inhibition.
-
Explanation: This can occur if the concentration of the target enzyme (WEE1) is high relative to the inhibitor's dissociation constant (Kd). In this scenario, the IC50 value will be more dependent on the enzyme concentration than the inhibitor's intrinsic potency.[11]
-
Troubleshooting:
-
If using a biochemical assay, try reducing the concentration of the recombinant WEE1 enzyme.
-
In a cell-based assay, this is harder to control, but be aware that high WEE1 expression levels could contribute to this effect.
-
-
-
Possible Cause 2: Compound aggregation.
-
Troubleshooting:
-
Include a non-ionic detergent like Triton X-100 (at a concentration below its critical micelle concentration) in your assay buffer (for biochemical assays) to disrupt potential aggregates.
-
Evaluate the compound's behavior in solution using techniques like dynamic light scattering.
-
-
-
Possible Cause 3: Positive cooperativity or indirect mechanisms.
-
Explanation: While less common for kinase inhibitors, a steep slope could indicate complex binding mechanisms or downstream effects that amplify the inhibitory signal.
-
Issue 3: The dose-response curve is biphasic.
-
Possible Cause 1: Off-target effects.
-
Possible Cause 2: Mixed agonist/antagonist effects or complex cellular responses.
-
Explanation: In some cellular systems, a compound can elicit complex, concentration-dependent responses that do not follow a simple sigmoidal curve.
-
Troubleshooting:
-
Carefully examine the cellular phenotype at different concentrations of this compound to understand the biological response.
-
Consider if the inhibitor is affecting multiple nodes in a signaling network, leading to a non-monotonic response.[14]
-
-
Issue 4: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Troubleshooting:
-
Standardize cell passage number, seeding density, and growth phase.
-
Regularly test for mycoplasma contamination.
-
-
-
Possible Cause 2: Inaccurate compound handling and dilution.
-
Troubleshooting:
-
Use calibrated pipettes and perform serial dilutions carefully.
-
Prepare fresh dilutions for each experiment from a validated stock solution.
-
-
-
Possible Cause 3: Edge effects on assay plates.
-
Troubleshooting:
-
Avoid using the outer wells of the assay plate, or fill them with media without cells to maintain humidity.
-
Ensure even temperature and gas exchange in the incubator.
-
-
Data Presentation
Table 1: Troubleshooting Summary for this compound Dose-Response Curve Issues
| Issue | Possible Cause | Recommended Action |
| Flat/Shallow Curve | Compound insolubility/degradation | Check for precipitation, prepare fresh stock, test stability. |
| Cell line resistance | Verify p53 status, measure WEE1 expression. | |
| Suboptimal assay conditions | Optimize cell density and incubation time. | |
| Steep Curve | Stoichiometric inhibition | Reduce enzyme concentration (biochemical assay). |
| Compound aggregation | Include detergent in buffer (biochemical assay). | |
| Biphasic Curve | Off-target effects | Consult literature for off-targets, use biphasic curve fit. |
| Complex cellular response | Analyze cellular phenotype at different concentrations. | |
| High Variability | Inconsistent cell culture | Standardize cell handling procedures. |
| Inaccurate compound dilution | Use calibrated equipment, prepare fresh dilutions. | |
| Plate edge effects | Avoid using outer wells of the assay plate. |
Experimental Protocols
Protocol 1: General Cell-Based Proliferation Assay to Generate a this compound Dose-Response Curve
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and determine the appropriate seeding density (e.g., 1,000-5,000 cells/well for a 96-well plate; this should be optimized for your specific cell line).
-
Seed cells in a 96-well plate and incubate overnight to allow for attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 10-point, 3-fold dilutions). The final concentration range should span from expected inactive to maximal effect (e.g., 1 nM to 10 µM).
-
Dilute the compound in cell culture medium to the final desired concentrations. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.
-
Remove the medium from the seeded cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with the same percentage of DMSO) and no-cell (medium only) wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours). This should be optimized based on the cell line's doubling time and the inhibitor's mechanism of action.
-
-
Viability Assessment:
-
Use a suitable cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT).
-
Follow the manufacturer's instructions for the chosen reagent.
-
Read the plate using a plate reader at the appropriate wavelength or luminescence setting.
-
-
Data Analysis:
-
Subtract the background signal (no-cell wells) from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability (%) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic regression model (sigmoidal dose-response curve with variable slope) to determine the IC50 value.
-
Mandatory Visualizations
Caption: WEE1 Signaling Pathway in G2/M Checkpoint Control.
Caption: Experimental Workflow for Dose-Response Curve Generation.
References
- 1. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 3. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 5. WEE1 inhibition and genomic instability in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 7. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. researchgate.net [researchgate.net]
- 10. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Application of a Biphasic Mathematical Model of Cancer Cell Drug Response for Formulating Potent and Synergistic Targeted Drug Combinations to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biphasic Mathematical Model of Cell–Drug Interaction That Separates Target-Specific and Off-Target Inhibition and Suggests Potent Targeted Drug Combinations for Multi-Driver Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug treatment efficiency depends on the initial state of activation in nonlinear pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: WEE1-IN-4
Welcome to the technical support center for WEE1-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate potential challenges and interpret your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common and unexpected issues that may arise during experiments with this compound.
| Question | Answer |
| 1. Why am I not observing the expected G2/M checkpoint abrogation after this compound treatment? | Several factors could contribute to this. Cell Line Specificity: The sensitivity to WEE1 inhibition can vary significantly between cell lines. It is crucial to determine the IC50 for your specific cell line. Drug Concentration and Incubation Time: Ensure you are using an appropriate concentration of this compound and a sufficient incubation time. A dose-response and time-course experiment is recommended. Compensatory Mechanisms: Some cancer cells can develop resistance by upregulating compensatory pathways. For instance, increased expression of PKMYT1, another kinase that can phosphorylate CDK1, can counteract the effect of WEE1 inhibition.[1] Consider examining PKMYT1 levels in your cells. Reduced CDK1 Levels: Resistance can also arise from reduced levels of CDK1, the direct target of WEE1.[2] Assess CDK1 protein levels via Western blot. |
| 2. My cell viability results with this compound are inconsistent. What could be the cause? | Inconsistent cell viability can stem from several sources. Solubility Issues: this compound is soluble in DMSO. Ensure the compound is fully dissolved before adding it to your culture medium. Precipitation of the inhibitor can lead to variable effective concentrations. Cell Seeding Density: Inconsistent initial cell seeding densities can lead to variability in proliferation rates and, consequently, in viability readouts. Standardize your cell seeding protocol. Assay Timing: The timing of the viability assay after treatment is critical. Ensure you are performing the assay at a consistent time point across experiments. p53 Status: While the role of p53 status as a predictor of sensitivity to WEE1 inhibitors is debated, it can influence the cellular response.[3] Knowing the p53 status of your cell line may help in interpreting variability. |
| 3. I am observing significant cell death at concentrations much lower than the reported IC50. Is this expected? | This could be due to a few reasons. High Sensitivity of Cell Line: Your particular cell line may be exceptionally sensitive to WEE1 inhibition, especially if it has a strong dependency on the G2/M checkpoint for survival. Off-Target Effects: While this compound is a potent WEE1 inhibitor, off-target effects, especially at higher concentrations, cannot be entirely ruled out. The well-studied WEE1 inhibitor AZD1775 has known off-target effects on PLK1.[4] Consider testing a range of concentrations to establish a clear dose-response curve. |
| 4. I see a decrease in pCDK1 (Tyr15) levels, but no significant change in cell cycle distribution. Why? | This suggests that while the direct target (WEE1) is being inhibited, the downstream effect on cell cycle progression is not pronounced. S-phase Effects: WEE1 inhibition can induce DNA damage during the S-phase, independent of its role in the G2/M checkpoint.[1] This can lead to an S-phase arrest that might mask the expected decrease in the G2/M population. Analyze markers of DNA damage (e.g., γH2AX) and S-phase progression. Redundant Pathways: Other cellular mechanisms might be compensating to maintain cell cycle control. |
| 5. Is the p53 status of my cells the only determinant of sensitivity to this compound? | No, while p53-deficient cells are often more reliant on the G2/M checkpoint and thus more sensitive to WEE1 inhibition, it is not the sole determinant.[3][5] Other factors, such as the expression levels of WEE1, CDK1, and compensatory pathway components like PKMYT1, as well as the overall genomic stability of the cells, play crucial roles.[1][2] |
Quantitative Data Summary
The following tables summarize key quantitative data related to WEE1 inhibition. As specific data for this compound is limited, data for the well-characterized WEE1 inhibitor AZD1775 is provided as a reference.
Table 1: this compound Inhibitory Concentration
| Compound | Target | IC50 (μM) |
| This compound | Wee1 Kinase | 0.011 |
Data obtained from in vitro kinase assays.
Table 2: Representative IC50 Values for WEE1 Inhibitor (AZD1775) in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (μM) |
| H322 | Non-Small Cell Lung Cancer | Mutant | ~0.2 |
| H1648 | Non-Small Cell Lung Cancer | Mutant | ~2.0 |
| HGC27 | Gastric Cancer | Mutant | ~0.3 |
| MGC803 | Gastric Cancer | Wild-Type | ~0.4 |
| AGS | Gastric Cancer | Wild-Type | ~0.5 |
| RT4 | Urothelial Carcinoma | Wild-Type | ~0.1 |
| BFTC-909 | Urothelial Carcinoma | Mutant | ~0.2 |
| T24 | Urothelial Carcinoma | Mutant | ~0.23 |
| J82 | Urothelial Carcinoma | Mutant | ~0.17 |
Note: IC50 values can vary based on experimental conditions and the specific viability assay used.[3][4][6]
Key Experimental Protocols
Below are detailed protocols for common experiments involving this compound.
Protocol 1: Cell Viability (MTT/CCK-8) Assay
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT or CCK-8 reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A final DMSO concentration of <0.1% is recommended. Include a vehicle control (DMSO only).
-
Remove the overnight medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired duration (e.g., 48, 72 hours).
-
Add 10 µL of MTT (5 mg/mL) or CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for pCDK1 (Tyr15) and Total CDK1
Objective: To assess the inhibition of WEE1 kinase activity by measuring the phosphorylation status of its direct substrate, CDK1.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pCDK1 (Tyr15), anti-total CDK1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize pCDK1 levels to total CDK1 and the loading control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest
-
6-well plates
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound or vehicle control for a specified period (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases.
Visualizations
Signaling Pathway
Caption: WEE1 kinase signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: A general experimental workflow for characterizing the effects of this compound.
Troubleshooting Logic
Caption: A troubleshooting decision tree for unexpected results with this compound.
References
- 1. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Wee1 Inhibitor AZD1775 Combined with Cisplatin Potentiates Anticancer Activity against Gastric Cancer by Increasing DNA Damage and Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual targeting of WEE1 and PLK1 by AZD1775 elicits single agent cellular anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
WEE1-IN-4 assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the WEE1-IN-4 inhibitor in their experiments. The information is designed to address common issues related to assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the WEE1 kinase. WEE1 is a crucial regulator of the G2/M cell cycle checkpoint.[1][2][3] It acts by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), which prevents cells from entering mitosis.[1][4] This pause allows time for DNA repair before cell division. By inhibiting WEE1, this compound causes premature entry into mitosis with unrepaired DNA damage, leading to a phenomenon known as mitotic catastrophe and subsequent cell death.[1][3][5] This is particularly effective in cancer cells that have a defective G1 checkpoint (often due to p53 mutations) and are therefore more reliant on the G2/M checkpoint for survival.[1][5]
Q2: What are the expected IC50 values for WEE1 inhibitors?
A2: The IC50 value for a WEE1 inhibitor can vary depending on the specific compound, the assay format (biochemical vs. cell-based), and the cell line used. Below is a table of reported IC50 values for various WEE1 inhibitors to provide a general reference range.
| Inhibitor | Assay Type | Target/Cell Line | Reported IC50 (nM) |
| AZD1775 | Biochemical | Recombinant WEE1 | 5.2 |
| ZN-c3 | Biochemical | Recombinant WEE1 | 2.9 |
| APR-1051 | Biochemical | Recombinant WEE1 | 1.6 |
| GLX0198 | Biochemical | Recombinant WEE1 | 157.9 |
| Compound 4 | Biochemical | Recombinant WEE1 | 1.069 |
| Compound 5 | Biochemical | Recombinant WEE1 | 3.77 |
| AZD1775 | Cell-based | A427 cells | ~300-600 |
| AZD1775 | Cell-based | Esophageal cancer cell lines | ~300-600 |
Note: This data is compiled from various sources for comparative purposes.[6][7][8][9] Actual results with this compound may vary.
Q3: Why are my biochemical and cell-based assay results for this compound inconsistent?
A3: Discrepancies between biochemical and cellular assay results are a common challenge in drug discovery.[10][11][12] Several factors can contribute to this:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.[11]
-
Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps.[11]
-
Compound Stability: this compound might be unstable or rapidly metabolized in the complex environment of cell culture medium.[11]
-
Off-Target Effects: In a cellular context, the compound may have off-target effects that confound the results.[13][14]
-
Cellular ATP Concentration: The high concentration of ATP within cells can compete with ATP-competitive inhibitors like this compound, leading to a higher apparent IC50 value compared to biochemical assays where ATP concentrations are often lower.[12][15]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. Ensure consistent tip immersion depth during liquid handling.[16] |
| Inadequate Mixing | Gently but thoroughly mix all reagents after addition, particularly the enzyme and inhibitor solutions. Avoid introducing bubbles.[16] |
| Edge Effects in Assay Plates | Avoid using the outer wells of the microplate as they are more prone to evaporation. Alternatively, fill the outer wells with sterile water or buffer to create a humidified barrier.[16] |
| Temperature Gradients | Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates on surfaces with temperature fluctuations.[16] |
Issue 2: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Step |
| ATP Concentration | The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. Standardize the ATP concentration across all experiments, ideally at or near the Km for ATP of the WEE1 enzyme.[15] |
| Enzyme Concentration and Activity | Ensure the use of a consistent concentration of high-quality, active WEE1 enzyme. The purity and activity of the enzyme can significantly impact results.[13] Purity does not always equal activity.[13] |
| Substrate Depletion | If the reaction proceeds for too long, substrate depletion can lead to non-linear reaction kinetics and inaccurate IC50 determination. Ensure that measurements are taken within the linear range of the assay.[17] |
| DMSO Concentration | High concentrations of DMSO, the solvent for this compound, can inhibit enzyme activity. Maintain a consistent and low final DMSO concentration (typically ≤1%) across all wells.[17] |
Issue 3: High Background Signal
| Potential Cause | Troubleshooting Step |
| Compound Interference | This compound may be auto-fluorescent or interfere with the detection chemistry (e.g., luciferase in Kinase-Glo® assays). Run controls with the compound in the absence of the enzyme to assess for interference.[16][17] |
| Contaminated Reagents | Use high-purity reagents, including buffers, ATP, and substrate. Contaminants can contribute to background signal.[17] |
| Non-specific Binding | In binding assays, non-specific binding of the inhibitor or tracer to the plate or other components can increase background. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Brij-35) to the assay buffer.[16] |
Experimental Protocols
Protocol 1: this compound Biochemical Kinase Assay (Luminescence-Based)
This protocol is a general guideline for a luminescence-based kinase assay, such as the Kinase-Glo® format, which measures ATP consumption.
Materials:
-
Recombinant human WEE1 enzyme
-
WEE1 peptide substrate (e.g., a peptide containing the CDK1 phosphorylation site)
-
This compound (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
High-purity ATP
-
Kinase-Glo® Luminescent Kinase Assay Reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in 100% DMSO. Further dilute these stocks into the Kinase Assay Buffer to create 2X working solutions. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare Reagent Master Mix: Prepare a 2X master mix containing the WEE1 enzyme and substrate in Kinase Assay Buffer.
-
Add Inhibitor: Add the 2X this compound working solutions to the appropriate wells of the assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate Reaction: Add the 2X enzyme/substrate master mix to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes). Ensure this is within the linear range of the assay.
-
ATP Detection: Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions. This will stop the kinase reaction and initiate the luminescence signal.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the positive and negative controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: this compound Cell-Based Proliferation Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., a p53-mutant line)
-
Complete cell culture medium
-
This compound (dissolved in 100% DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or crystal violet)
-
Sterile, clear-bottomed 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the cells for a specified period (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Viability Measurement: At the end of the incubation period, measure cell viability using your chosen reagent according to the manufacturer's protocol.
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells. Plot the percent viability versus the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
Visualizations
Caption: WEE1 Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for a this compound Biochemical Kinase Assay.
References
- 1. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. iris.unina.it [iris.unina.it]
- 5. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 6. Wee1 inhibitor optimization through deep-learning-driven decision making - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Discovery of potential WEE1 inhibitors via hybrid virtual screening [frontiersin.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Validation & Comparative
Validating WEE1-IN-4 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of WEE1-IN-4, a potent WEE1 kinase inhibitor. We will explore key experimental assays, present comparative data with other well-characterized WEE1 inhibitors, Adavosertib (AZD1775) and ZN-c3, and provide detailed protocols to enable researchers to design and execute their own target validation studies.
Introduction to WEE1 Kinase Inhibition
WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1).[1][2] In many cancer cells, particularly those with a defective p53-dependent G1 checkpoint, the G2/M checkpoint is crucial for repairing DNA damage before cell division.[2] Inhibition of WEE1 forces these cells into premature and catastrophic mitosis, leading to cell death, making it an attractive target for cancer therapy.[1] this compound is a potent inhibitor of WEE1 kinase with a reported IC50 of 0.011 µM in biochemical assays.[3][4] Validating that this biochemical potency translates to on-target activity within a cellular context is a critical step in its pharmacological characterization.
Comparative Analysis of WEE1 Inhibitors
To objectively assess the performance of this compound, we compare its available data with that of the well-established WEE1 inhibitors, Adavosertib (AZD1775) and ZN-c3.
| Inhibitor | Biochemical IC50 (WEE1) | Cellular Potency (Example) | Key Target Engagement Readout |
| This compound | 0.011 µM[3][4] | Data not publicly available | Reduction of pCDK1 (Tyr15) |
| Adavosertib (AZD1775) | ~5 nM | EC50 = 0.12 µM (A427 cells)[5] | Reduction of pCDK1 (Tyr15)[5] |
| ZN-c3 (Azenosertib) | 3.8 nM[6] | IC50 = 103 nM (H23 cells)[6] | Reduction of pCDK1 (Tyr15)[6] |
Key Experimental Assays for Target Engagement
Validating that a compound engages its intended target within the complex environment of a living cell is paramount. The following assays are industry-standard methods for confirming WEE1 target engagement.
Western Blot for Phospho-CDK1 (Tyr15)
The most direct and widely used method to confirm WEE1 target engagement is to measure the phosphorylation status of its primary substrate, CDK1, at the inhibitory Tyr15 residue. Inhibition of WEE1 leads to a decrease in pCDK1 (Tyr15) levels.
Experimental Workflow:
Figure 1. Western Blot workflow for pCDK1.
Experimental Protocol:
-
Cell Seeding and Treatment: Plate cancer cells (e.g., A427, OVCAR3) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or other inhibitors for a specified time (e.g., 2-6 hours).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phospho-CDK1 (Tyr15). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase. To normalize, re-probe the membrane with an antibody for total CDK1 and a loading control like actin or GAPDH.[7]
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensities using densitometry software. A dose-dependent decrease in the pCDK1/total CDK1 ratio indicates target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[8] The binding of an inhibitor stabilizes the target protein, resulting in a higher melting temperature.
Experimental Workflow:
Figure 2. CETSA experimental workflow.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control (DMSO) for a defined period to allow for compound uptake.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Separation: Lyse the cells by freeze-thaw cycles and centrifuge to pellet the aggregated, denatured proteins.[8]
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction and quantify the amount of WEE1 protein using a suitable detection method, such as Western blotting.
-
Data Analysis: Plot the amount of soluble WEE1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[8]
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in living cells.[9] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged WEE1 protein (donor) and a fluorescently labeled tracer that binds to the same active site (acceptor). A test compound that engages WEE1 will displace the tracer, leading to a decrease in the BRET signal.
Experimental Workflow:
Figure 3. NanoBRET™ assay workflow.
Experimental Protocol:
-
Cell Transfection: Transfect a suitable cell line, such as HEK293, with a vector expressing a WEE1-NanoLuc® fusion protein.
-
Cell Plating and Treatment: Plate the transfected cells into a 96-well plate. Add the NanoBRET® tracer and varying concentrations of this compound.[10]
-
Incubation: Incubate the plate to allow for compound entry and binding to the target.[10]
-
Signal Detection: Add the Nano-Glo® substrate and measure the donor and acceptor luminescence signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the corrected BRET ratio and plot it against the concentration of this compound to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
WEE1 Signaling Pathway
Inhibition of WEE1 has downstream consequences on the cell cycle, leading to mitotic catastrophe. The following diagram illustrates the central role of WEE1 in this pathway.
Figure 4. WEE1 signaling pathway and the effect of this compound.
Conclusion
Validating the cellular target engagement of this compound is a critical step in its development as a potential therapeutic agent. This guide has outlined three robust and complementary methods: Western blotting for the downstream substrate pCDK1, Cellular Thermal Shift Assay for direct biophysical interaction, and the NanoBRET™ assay for quantitative binding affinity in live cells. By employing these techniques and comparing the results with established WEE1 inhibitors like Adavosertib and ZN-c3, researchers can confidently ascertain the on-target activity of this compound and advance its preclinical characterization.
References
- 1. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eubopen.org [eubopen.org]
Preclinical Profile of WEE1 Inhibitors: A Comparative Guide on AZD1775 (Adavosertib)
In the landscape of targeted cancer therapies, inhibitors of the WEE1 kinase have emerged as a promising strategy, particularly for tumors with specific genetic backgrounds such as TP53 mutations. This guide provides a detailed preclinical comparison of WEE1 inhibitors, with a primary focus on the extensively studied compound AZD1775 (adavosertib).
Note on WEE1-IN-4: Extensive searches for preclinical data on a compound designated "this compound" did not yield any specific information regarding its mechanism of action, efficacy, or direct comparisons with other WEE1 inhibitors. Therefore, this guide will focus on the wealth of available preclinical data for AZD1775.
AZD1775 (Adavosertib): A Comprehensive Preclinical Overview
AZD1775 (also known as MK-1775) is a potent and selective, ATP-competitive small-molecule inhibitor of WEE1 kinase.[1] Its mechanism of action centers on the abrogation of the G2/M cell cycle checkpoint, forcing cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[2][3][4] This effect is particularly potent in cancer cells with a deficient G1 checkpoint, often due to TP53 mutations, which become highly reliant on the WEE1-mediated G2/M checkpoint for DNA repair and survival.[2]
Quantitative In Vitro Activity of AZD1775
The following table summarizes the in vitro potency of AZD1775 across various cancer cell lines.
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |
| A427 | Non-Small Cell Lung Cancer | 116 | [5] |
| ES-2 | Ovarian Cancer | 260 | [5] |
| A2058 | Melanoma | 230 | [5] |
| A431 | Epidermoid Carcinoma | 170 | [5] |
| KNS62 | Glioma | 3410 | [5] |
| NCI-H460 | Non-Small Cell Lung Cancer | 3310 | [5] |
| Patient-Derived HGSOC | High-Grade Serous Ovarian Cancer | 578 - 785 | [6] |
Key Preclinical Findings for AZD1775
Single-Agent Efficacy: AZD1775 has demonstrated single-agent cytotoxicity across a broad range of tumor cell lines.[7] This activity is linked to the induction of DNA double-strand breaks, particularly in S-phase cells undergoing active DNA replication.[5][7] Preclinical studies have shown that monotherapy with AZD1775 can lead to tumor growth inhibition or even regression in xenograft models.[5][7]
Combination Therapy: The preclinical rationale for combining AZD1775 with DNA-damaging agents is strong. By inhibiting WEE1, AZD1775 prevents cancer cells from arresting in the G2 phase to repair chemotherapy- or radiation-induced DNA damage, thereby potentiating the cytotoxic effects of these agents.[1]
-
Chemotherapy: AZD1775 has shown synergistic effects when combined with various chemotherapeutic agents, including gemcitabine, cisplatin, and irinotecan, in preclinical models of pancreatic, ovarian, and pediatric solid tumors.[2]
-
Radiotherapy: As a radiosensitizer, AZD1775 has been shown to enhance the efficacy of radiation in preclinical models of non-small cell lung cancer.[1]
-
Immunotherapy: Preclinical evidence suggests that WEE1 inhibition can enhance the response to immune checkpoint blockade (anti-PD-L1) by inducing an immune response through the activation of the STING-TBK1-IRF3 pathway.[8]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of common experimental protocols used in the evaluation of AZD1775.
Cell Viability Assays:
-
Protocol: Cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of the WEE1 inhibitor for a specified period (e.g., 72 hours). Cell viability is then assessed using assays such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated from the dose-response curves.
Cell Cycle Analysis:
-
Protocol: Cells are treated with the WEE1 inhibitor for a defined time. Subsequently, they are harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating dye such as propidium iodide. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M).
Immunoblotting for Pharmacodynamic Markers:
-
Protocol: To confirm target engagement and downstream effects, protein lysates from treated cells or tumor tissues are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is then probed with specific primary antibodies against proteins of interest, such as phosphorylated CDK1 (pCDK1 Tyr15), a direct substrate of WEE1, and γH2AX, a marker of DNA double-strand breaks. Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
In Vivo Xenograft Studies:
-
Protocol: Human cancer cells are subcutaneously injected into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, AZD1775 alone, chemotherapy alone, combination). Tumor volumes are measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., immunoblotting, immunohistochemistry).
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes described, the following diagrams are provided in DOT language.
References
- 1. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 3. Wee1 - Wikipedia [en.wikipedia.org]
- 4. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. frontiersin.org [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. SCLC: combining WEE1 inhibition with PD-L1 blockade [dailyreporter.esmo.org]
A Comparative Guide to WEE1 Inhibitors: WEE1-IN-4, Adavosertib (AZD1775), and ZN-c3
For Researchers, Scientists, and Drug Development Professionals
The inhibition of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint, has emerged as a promising strategy in cancer therapy, particularly for tumors with p53 mutations. By abrogating the G2/M checkpoint, WEE1 inhibitors can induce mitotic catastrophe and selective death in cancer cells. This guide provides an objective comparison of WEE1-IN-4, a potent research compound, with two clinically relevant WEE1 inhibitors: the first-in-class adavosertib (AZD1775) and the next-generation selective inhibitor ZN-c3. This comparison is supported by available experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Data Presentation
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available biochemical IC50 values for this compound, adavosertib, and ZN-c3 against WEE1 kinase. It is important to note that these values were determined in separate experiments and direct head-to-head comparisons may yield different results.
| Inhibitor | WEE1 Kinase IC50 | Reference |
| This compound | 11 nM | [1] |
| Adavosertib (AZD1775) | 5.2 nM | [2][3] |
| ZN-c3 | 3.9 nM | [4] |
Cellular Activity
The cellular IC50 for anti-proliferative activity provides insight into a compound's effectiveness in a biological system. The table below presents cellular IC50 values for adavosertib and ZN-c3 in various cancer cell lines. Currently, directly comparable cellular IC50 data for this compound in these cell lines is not available in the public domain.
| Inhibitor | Cell Line | Cellular IC50 | Reference |
| Adavosertib (AZD1775) | H23 | 122 nM | [5] |
| ZN-c3 | H23 | 103 nM | [5] |
Kinase Selectivity
A critical aspect of a kinase inhibitor's profile is its selectivity. Off-target inhibition can lead to toxicity and confounding experimental results. Adavosertib has known off-target activity against polo-like kinase 1 (PLK1), which is associated with myelosuppression.[6][7] ZN-c3 was developed to have improved selectivity over adavosertib.[8] A comprehensive kinome scan for this compound is not publicly available.
| Inhibitor | Target | IC50 | Selectivity (vs. WEE1) | Reference |
| ZN-c3 | WEE1 | 3.8 nM | - | [5] |
| PLK1 | 227 nM | ~60-fold | [5] |
Signaling Pathway
The diagram below illustrates the role of WEE1 in the G2/M cell cycle checkpoint and the mechanism of action of WEE1 inhibitors.
References
- 1. Inhibition of WEE1 kinase and cell cycle checkpoint activation sensitizes head and neck cancers to natural killer cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Development and Characterization of a Wee1 Kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to WEE1 Inhibitors: Downstream Effects on pCDK1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of WEE1-IN-4 and other prominent WEE1 kinase inhibitors, focusing on their primary downstream effect: the modulation of phosphorylated Cyclin-Dependent Kinase 1 (pCDK1). The objective is to offer a clear, data-driven comparison to aid in the selection and application of these inhibitors in a research setting.
Introduction to WEE1 and its Role in Cell Cycle Control
The WEE1 kinase is a critical negative regulator of the cell cycle, primarily functioning at the G2/M checkpoint. It exerts its inhibitory effect by phosphorylating CDK1 at Tyrosine 15 (Tyr15). This phosphorylation keeps the CDK1/Cyclin B1 complex in an inactive state, preventing premature entry into mitosis and allowing time for DNA repair.[1][2][3] In many cancer cells, particularly those with a deficient G1 checkpoint (e.g., due to p53 mutations), the reliance on the WEE1-mediated G2/M checkpoint is significantly increased.[3] Therefore, inhibiting WEE1 is a promising therapeutic strategy to force cancer cells with damaged DNA into mitotic catastrophe and subsequent apoptosis.[3] The primary biomarker for WEE1 inhibitor activity is a reduction in the levels of pCDK1 (Tyr15).[4]
Performance Comparison of WEE1 Inhibitors
This section provides a quantitative comparison of this compound and selected alternative WEE1 inhibitors. The data is primarily based on biochemical assays (IC50 values against WEE1 kinase) and cellular assays measuring the inhibition of pCDK1.
| Inhibitor | Synonym(s) | Target | IC50 (Biochemical) | Cellular pCDK1 Inhibition |
| This compound | Compound 15 | WEE1 | 0.011 µM | Data not publicly available |
| Adavosertib | AZD1775, MK-1775 | WEE1 | 0.0052 µM | Effective reduction of pCDK1 (Tyr15) observed in various cell lines.[4][5][6] |
| Azenosertib | ZN-c3 | WEE1 | 0.0039 µM | Potent inhibition of pCDK1 (Tyr15) in cellular assays.[7][8] |
| PD0166285 | - | WEE1, Myt1 | 0.024 µM (WEE1) | Demonstrated reduction of pCDK1 (Tyr15) in multiple cancer cell lines.[9][10][11] |
Note: While a biochemical IC50 value is available for this compound, indicating high potency, direct comparative data on its cellular effect on pCDK1 levels is not currently present in the public domain. The efficacy of other inhibitors in reducing cellular pCDK1 (Tyr15) is well-documented through Western blot analysis.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to assess WEE1 inhibitor efficacy, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.
Western Blot Analysis of pCDK1 (Tyr15)
This protocol outlines the steps to measure the levels of phosphorylated CDK1 at Tyrosine 15.
-
Cell Lysis:
-
After treatment with the WEE1 inhibitor, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for pCDK1 (Tyr15) overnight at 4°C. A primary antibody for total CDK1 should be used on a separate blot or after stripping as a loading control. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify band intensities using appropriate software to determine the ratio of pCDK1 to total CDK1.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of WEE1 inhibition on cell cycle distribution.
-
Cell Preparation:
-
Following inhibitor treatment, harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Fixation and Staining:
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight or for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A decrease in the G2/M population and an increase in sub-G1 (indicative of apoptosis) are expected with effective WEE1 inhibition.
-
Conclusion
References
- 1. Human Cdc14A regulates Wee1 stability by counteracting CDK-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Characterization of a Wee1 Kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of ZN-c3, a Highly Potent and Selective Wee1 Inhibitor Undergoing Evaluation in Clinical Trials for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zentalis Pharmaceuticals Announces Promising Initial Data Presented in a Late-Breaking Session at AACR on ZN-c3, its WEE1 Inhibitor, in Patients with Advanced Solid Tumors | Zentalis Pharmaceuticals [ir.zentalis.com]
- 9. Wee1 inhibitor PD0166285 sensitized TP53 mutant lung squamous cell carcinoma to cisplatin via STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PD0166285 sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1 [frontiersin.org]
- 11. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
WEE1 Inhibition as a Potent Inducer of DNA Damage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the induction of DNA damage, as measured by the phosphorylation of H2AX (γH2AX), by WEE1 kinase inhibitors. While focusing on the mechanistic actions of this class of drugs, this document will use the well-characterized WEE1 inhibitor AZD1775 (adavosertib) as a representative example to illustrate the effects of WEE1 inhibition. This guide will delve into the signaling pathways, present comparative quantitative data, and provide detailed experimental protocols to assist researchers in assessing WEE1 inhibitor-induced DNA damage.
Mechanism of Action: WEE1 Inhibition and DNA Damage
WEE1 is a crucial gatekeeper of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage.[1][2] It exerts this control by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1).[3] Many cancer cells have a defective G1 checkpoint, often due to p53 mutations, and therefore heavily rely on the G2/M checkpoint for DNA repair before cell division.[4][5]
Inhibition of WEE1 kinase activity leads to the abrogation of the G2/M checkpoint.[1] This forces cells, particularly those with existing DNA damage or replication stress, to enter mitosis prematurely.[6][7] This premature mitotic entry with unrepaired DNA leads to a phenomenon known as mitotic catastrophe, ultimately resulting in cell death.[4][6] A key indicator of this induced DNA damage is the phosphorylation of the histone variant H2AX at serine 139, generating γH2AX.[8][9] Increased levels of γH2AX are a well-established marker of DNA double-strand breaks (DSBs).[10]
WEE1 Signaling Pathway and γH2AX Induction
The inhibition of WEE1 disrupts the normal cell cycle regulation and DNA damage response, leading to an accumulation of γH2AX. The following diagram illustrates this signaling pathway.
Caption: WEE1 inhibition overrides the G2/M checkpoint, leading to premature mitosis and increased γH2AX.
Comparative Analysis of γH2AX Induction
The efficacy of WEE1 inhibitors in inducing DNA damage can be compared with other treatments, either alone or in combination. The following table summarizes quantitative data on γH2AX induction from various studies.
| Cell Line | Treatment | Concentration | Duration (hours) | % of γH2AX Positive Cells (Approx.) | Reference |
| U2OS | Mock | - | 24 | < 5% | [11] |
| U2OS | MK1775 (AZD1775) | 200 nM | 24 | ~18% | [11] |
| U2OS | VE822 (ATR inhibitor) | 200 nM | 24 | < 10% | [11] |
| U2OS | MK1775 + VE822 | 200 nM each | 24 | ~58% | [11] |
| TOV-21G | DMSO | - | - | ~23% | [10] |
| TOV-21G | MK-1775 | 150 nM | 2 or 6 | ~63% | [10] |
| HCC lines | AZD1775 + Radiation (6 Gy) | Varies | 16 | Increased vs. Radiation alone | [12] |
| PDAC lines | AZD1775 | Varies | 24 - 48 | Increased expression | [13] |
| PDAC lines | AZD1775 + SN38 or 5-FU | Varies | 24 - 48 | Maintained or enhanced expression | [13] |
Experimental Protocols for Assessing γH2AX
Accurate assessment of γH2AX is critical for evaluating the efficacy of WEE1 inhibitors. Below are detailed protocols for common methods used to measure γH2AX levels.
Immunofluorescence Staining for γH2AX
This method allows for the visualization and quantification of γH2AX foci within individual cells.
Experimental Workflow:
Caption: Workflow for γH2AX immunofluorescence staining.
Detailed Steps:
-
Cell Culture: Seed cells on sterile glass coverslips in a petri dish and allow them to adhere overnight.
-
Treatment: Treat cells with the WEE1 inhibitor at the desired concentration and for the specified duration. Include appropriate vehicle controls.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[14]
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.5% Triton X-100 in PBS for 30 minutes.[14]
-
Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate with a primary antibody specific for γH2AX (e.g., anti-phospho-histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
Staining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
Flow Cytometry for γH2AX
Flow cytometry provides a high-throughput method to quantify the percentage of γH2AX-positive cells and the intensity of the signal within a cell population.
Experimental Workflow:
References
- 1. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Wee1 - Wikipedia [en.wikipedia.org]
- 4. Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 6. Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A WEE1 family business: regulation of mitosis, cancer progression, and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wee1 promotes cell proliferation and imatinib resistance in chronic myeloid leukemia via regulating DNA damage repair dependent on ATM-γH2AX-MDC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Wee1 Kinase Inhibitor AZD1775 Radiosensitizes Hepatocellular Carcinoma Irrespective of TP53 Mutational Status through the Induction of Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WEE1 Inhibition in Combination With Targeted Agents and Standard Chemotherapy in Preclinical Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
A Comparative Guide to the Selectivity of WEE1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The WEE1 kinase has emerged as a critical target in oncology, playing a pivotal role in the G2/M cell cycle checkpoint. Inhibition of WEE1 can lead to mitotic catastrophe and cell death, particularly in p53-deficient cancer cells that are heavily reliant on this checkpoint for DNA repair. This guide provides a comparative analysis of the kinase selectivity of several prominent WEE1 inhibitors, presenting key experimental data to aid in the selection of appropriate tool compounds and potential therapeutic candidates. As "WEE1-IN-4" is not a specifically identified compound in the scientific literature, this guide will focus on a selection of well-characterized WEE1 inhibitors: Adavosertib (AZD1775), Azenosertib (ZN-c3), Debio 0123, and PD0166285.
Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a crucial determinant of its utility and potential for off-target effects. The following tables summarize the inhibitory activity of selected WEE1 inhibitors against WEE1 and a panel of other kinases.
Table 1: Inhibitory Activity (IC50/Kd in nM) of WEE1 Inhibitors Against WEE1 and Key Off-Target Kinases
| Kinase | Adavosertib (AZD1775) | Azenosertib (ZN-c3) | PD0166285 |
| WEE1 | 5.2 (IC50) [1] | 3.8 (IC50) [2] | 24 (IC50) [3] |
| PLK1 | 3.0 (Kd)[4] | 227 (IC50)[2] | - |
| PLK2 | Targeted[4] | - | - |
| PLK3 | Targeted[4] | - | - |
| YES1 | 14 (IC50) | - | - |
| Myt1 | >100-fold selectivity over WEE1 | - | 72 (IC50)[3] |
| Chk1 | - | - | 3433 (IC50)[3] |
| JAK2 | Targeted[4] | - | - |
| JAK3 | Targeted[4] | - | - |
| ABL1 (mutant) | Targeted[4] | - | - |
| FLT3 (mutant) | Targeted[4] | - | - |
| GCN2 (mutant) | Targeted[4] | - | - |
Debio 0123 is reported to be a highly selective WEE1 inhibitor with an IC50 in the low nanomolar range. Notably, it is described as lacking inhibitory activity against PLK1 and PLK2, highlighting its distinct selectivity profile compared to Adavosertib.[5]
Experimental Protocols
The determination of kinase inhibitor selectivity is typically performed using in vitro kinase assays. Below are detailed methodologies for two common approaches.
Radiolabeled ATP Filter Binding Assay
This method measures the incorporation of a radiolabeled phosphate from [γ-32P]ATP or [γ-33P]ATP into a substrate (peptide or protein) by the target kinase.
Workflow:
Caption: Workflow for a radiolabeled ATP filter binding kinase assay.
Detailed Steps:
-
Reaction Setup: In a microplate well, the kinase, a suitable substrate (e.g., a generic peptide like myelin basic protein or a specific peptide substrate), and the test inhibitor at various concentrations are combined in a kinase assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing a known concentration of ATP mixed with [γ-32P]ATP.[6][7]
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).[7]
-
Termination and Substrate Capture: The reaction is stopped, typically by the addition of an acid (e.g., phosphoric acid). An aliquot of the reaction mixture is then spotted onto a filter membrane (e.g., phosphocellulose P81) that binds the phosphorylated substrate.[6]
-
Washing: The filter membranes are washed multiple times with a wash buffer to remove unincorporated [γ-32P]ATP.[7]
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter. The results are used to determine the percent inhibition at each inhibitor concentration and subsequently calculate the IC50 value.[6][8]
ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. It is a non-radioactive alternative that is well-suited for high-throughput screening.
Workflow:
Caption: Workflow for the ADP-Glo™ kinase assay.
Detailed Steps:
-
Kinase Reaction: The kinase reaction is set up similarly to the radioactive assay, with the kinase, substrate, ATP, and inhibitor in an appropriate buffer.
-
Reaction Termination and ATP Depletion: After a set incubation time, ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.[9][10]
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is then added. This reagent contains an enzyme that converts the ADP produced in the kinase reaction into ATP, and a luciferase/luciferin pair that generates a luminescent signal proportional to the amount of newly synthesized ATP.[9][10]
-
Detection: The luminescence is measured using a luminometer. The amount of ADP produced is indicative of the kinase activity, and the reduction in signal in the presence of the inhibitor is used to determine its potency.[9]
WEE1 Signaling Pathway
WEE1 is a nuclear kinase that acts as a critical negative regulator of the G2/M cell cycle transition. Its primary substrate is the cyclin-dependent kinase 1 (CDK1).
Caption: The WEE1 signaling pathway in response to DNA damage.
In response to DNA damage or replication stress, the ATR kinase is activated, which in turn activates CHK1.[11][12] CHK1 then phosphorylates and activates WEE1.[11] Active WEE1 phosphorylates CDK1 at Tyr15, which inhibits the activity of the CDK1/Cyclin B complex.[13] This inhibition prevents the cell from entering mitosis, allowing time for DNA repair. WEE1 inhibitors block this phosphorylation, leading to premature mitotic entry and, in cancer cells with existing DNA damage, mitotic catastrophe.[13] There is also a negative feedback loop where active CDK1-Cyclin B can phosphorylate and inhibit WEE1.[11]
This guide provides a foundational comparison of the selectivity of several WEE1 inhibitors. For researchers selecting a compound for in vitro or in vivo studies, careful consideration of the on- and off-target activities is essential for the accurate interpretation of experimental results. Newer generation inhibitors like Azenosertib and Debio 0123 appear to offer improved selectivity profiles over the first-in-class inhibitor Adavosertib, which may translate to a better therapeutic window.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. debiopharm.com [debiopharm.com]
- 6. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jove.com [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wee1 controls genomic stability during replication by regulating the Mus81-Eme1 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
WEE1-IN-4: A Comparative Analysis of a Novel WEE1 Kinase Inhibitor in Cancer Models
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, the inhibition of WEE1 kinase has emerged as a promising strategy, particularly for tumors with specific genetic backgrounds such as p53 mutations. This guide provides a comparative analysis of a novel WEE1 inhibitor, WEE1-IN-4, alongside the well-characterized inhibitors adavosertib (AZD1775) and ZN-c3. This report is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research and development.
Executive Summary
WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with damaged DNA from entering mitosis. In many cancer cells, particularly those with a defective G1 checkpoint (often due to p53 mutations), reliance on the G2/M checkpoint is heightened, making WEE1 an attractive therapeutic target. Inhibition of WEE1 leads to uncontrolled mitotic entry, resulting in DNA damage and ultimately, a form of programmed cell death known as mitotic catastrophe.
This guide summarizes the efficacy of this compound, adavosertib, and ZN-c3 across various cancer models, presents available experimental data in a comparative format, and provides detailed experimental protocols for key assays.
Mechanism of Action: The WEE1 Signaling Pathway
WEE1 kinase exerts its cell cycle control by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1). This action prevents the CDK1/Cyclin B complex from initiating mitosis, thus arresting the cell cycle at the G2 phase to allow for DNA repair. WEE1 inhibitors block this phosphorylation, leading to premature activation of CDK1 and mitotic entry with unrepaired DNA.
Caption: The WEE1 signaling pathway and the mechanism of WEE1 inhibitors.
Comparative Efficacy of WEE1 Inhibitors
The following tables summarize the available in vitro efficacy data for this compound, adavosertib, and ZN-c3 in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound
| Cancer Type | Cell Line | IC50 (µM) |
| Not Specified | Not Specified | 0.011[1] |
Note: Specific cancer cell line data for this compound is not yet publicly available. The provided IC50 is a general potency value.
Table 2: In Vitro Efficacy of Adavosertib (AZD1775)
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Ovarian Cancer | OVCAR-3 | 100 - 300 | [2] |
| Lung Cancer | A-427 | 100 - 300 | [2] |
| Breast Cancer | HCC1806 | Not Specified | [2] |
| High-Grade Serous Ovarian Cancer | M048i | 578 - 785 | [3] |
Table 3: In Vitro Efficacy of ZN-c3
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Not Specified | Not Specified | 3.9 | [4] |
In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of drug candidates. While specific in vivo data for this compound is not yet published, studies on adavosertib and ZN-c3 have demonstrated significant anti-tumor activity in xenograft models.
Adavosertib (AZD1775):
-
Colorectal Cancer: In a phase II randomized trial for RAS/TP53-mutant metastatic colorectal cancer, adavosertib showed a significant improvement in progression-free survival compared to active monitoring[5][6].
-
Ovarian Cancer: Adavosertib has shown efficacy in high-grade serous ovarian cancer models, particularly in combination with chemotherapy[3].
ZN-c3:
-
Uterine Serous Carcinoma: In a phase 1 trial, ZN-c3 demonstrated a disease control rate of 90.9% and an objective response rate of 27.3% in patients with advanced or recurrent uterine serous carcinoma[7].
-
Solid Tumors: ZN-c3 has shown broad antitumor activity in a range of solid tumor models[8].
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to scientific research. Below are standardized methodologies for key assays used to evaluate WEE1 inhibitors.
Cell Viability Assay (MTT/MTS or CellTiter-Glo®)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the WEE1 inhibitor (e.g., this compound, adavosertib, ZN-c3) for 72 hours.
-
Reagent Addition: Add MTT, MTS, or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance (for MTT/MTS) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis for Pharmacodynamic Markers
Western blotting is used to detect changes in protein expression and phosphorylation, confirming the on-target effect of the inhibitor.
-
Cell Lysis: Treat cells with the WEE1 inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-20% Tris-glycine gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-CDK1 (Tyr15), total CDK1, γH2AX (a marker of DNA damage), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: A general experimental workflow for evaluating WEE1 inhibitors.
Conclusion and Future Directions
WEE1 inhibitors, including the novel compound this compound, represent a promising class of targeted therapies for a range of cancers. While adavosertib and ZN-c3 have advanced into clinical trials and demonstrated encouraging results, comprehensive preclinical data for this compound is still emerging. The high potency of this compound in biochemical assays suggests it is a promising candidate for further investigation.
Future studies should focus on:
-
Determining the IC50 values of this compound across a broad panel of cancer cell lines with diverse genetic backgrounds.
-
Conducting head-to-head in vivo studies comparing the efficacy and toxicity of this compound with adavosertib and ZN-c3.
-
Identifying predictive biomarkers to select patient populations most likely to benefit from this compound therapy.
The continued exploration of novel WEE1 inhibitors like this compound is essential for expanding the arsenal of precision oncology drugs and improving outcomes for cancer patients.
References
- 1. biorxiv.org [biorxiv.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status [frontiersin.org]
- 4. Discovery of ZN-c3, a Highly Potent and Selective Wee1 Inhibitor Undergoing Evaluation in Clinical Trials for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of WEE1 Is Effective in TP53- and RAS-Mutant Metastatic Colorectal Cancer: A Randomized Trial (FOCUS4-C) Comparing Adavosertib (AZD1775) With Active Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. onclive.com [onclive.com]
- 8. aacrjournals.org [aacrjournals.org]
WEE1 Inhibition: A Comparative Analysis of Small Molecule Inhibitor WEE1-IN-4 and siRNA-Mediated Knockdown
For researchers, scientists, and drug development professionals, understanding the nuances of targeting the WEE1 kinase is critical for advancing cancer therapy. This guide provides a detailed comparison of two primary methods for WEE1 inhibition: the small molecule inhibitor WEE1-IN-4 (commonly known as AZD1775 or Adavosertib) and siRNA-mediated gene knockdown. We present a comprehensive overview of their mechanisms, experimental data, and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound (AZD1775/MK-1775) | siRNA Knockdown of WEE1 |
| Mechanism of Action | Potent, selective, and ATP-competitive small molecule inhibitor that directly binds to the WEE1 kinase, blocking its catalytic activity. | Post-transcriptional gene silencing by introducing double-stranded RNA molecules that are complementary to the WEE1 mRNA, leading to its degradation and preventing protein translation. |
| Mode of Inhibition | Reversible, direct inhibition of protein function. | Transient reduction of protein expression. |
| Specificity | Highly selective for WEE1, but potential for off-target effects at higher concentrations. | Highly specific to the target mRNA sequence, but potential for off-target effects due to partial complementarity with other mRNAs. |
| Speed of Onset | Rapid, with effects observable within hours of treatment. | Slower, typically requiring 24-72 hours for significant protein depletion. |
| Duration of Effect | Dependent on the compound's half-life and cellular clearance. | Transient, with protein levels recovering as the siRNA is degraded and diluted through cell division. |
| Experimental Applications | Pharmacological studies, preclinical and clinical trials, validation of WEE1 as a therapeutic target. | Target validation, functional genomics, mechanistic studies, confirming on-target effects of small molecule inhibitors. |
Mechanism of Action
WEE1 is a crucial nuclear kinase that acts as a gatekeeper for the G2/M cell cycle checkpoint.[1][2] It phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), preventing premature entry into mitosis and allowing time for DNA repair.[1][3] Cancer cells, particularly those with p53 mutations, often rely heavily on the G2/M checkpoint for survival, making WEE1 an attractive therapeutic target.[4]
This compound (AZD1775) is a potent and selective small-molecule inhibitor of WEE1 kinase.[5] By binding to the ATP-binding pocket of WEE1, it prevents the phosphorylation of CDK1, leading to an accumulation of active CDK1/Cyclin B complexes.[1] This forces cells with damaged DNA to prematurely enter mitosis, resulting in a lethal process known as mitotic catastrophe and subsequent apoptosis.[4][6]
siRNA knockdown of WEE1 employs the cellular mechanism of RNA interference (RNAi) to silence gene expression.[7] Short interfering RNA (siRNA) molecules, designed to be complementary to the WEE1 mRNA sequence, are introduced into cells. These siRNAs guide the RNA-induced silencing complex (RISC) to cleave and degrade the target mRNA, thereby preventing the synthesis of the WEE1 protein.[7] The resulting depletion of WEE1 protein mimics the effect of a chemical inhibitor, leading to uncontrolled mitotic entry and cell death.[4]
WEE1 Signaling Pathway
Caption: WEE1 signaling pathway and points of intervention.
Experimental Data: A Head-to-Head Comparison
Multiple studies have demonstrated that both this compound and siRNA-mediated knockdown of WEE1 induce similar cellular phenotypes, including cell cycle arrest, DNA damage, and apoptosis. While a direct side-by-side quantitative comparison in a single study is not extensively available, we have compiled representative data from various sources to illustrate their comparable efficacy.
Table 1: Effects of WEE1 Inhibition on Cell Cycle Distribution
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| B16 Melanoma | Control siRNA | 55.3 | 20.1 | 24.6 | [8] |
| B16 Melanoma | WEE1 siRNA | 42.1 | 15.8 | 42.1 | [8] |
| NCI-H1299 | Control siRNA (24h post-release from thymidine block) | ~60 | ~15 | ~25 | [9] |
| NCI-H1299 | WEE1 siRNA (24h post-release from thymidine block) | Cells fail to progress past S-phase and undergo apoptosis | [9] |
Table 2: Induction of Apoptosis and DNA Damage
| Cell Line | Treatment | Effect | Reference |
| H322 Lung Cancer | AZD1775 (1 µM, 48h) | Increased PARP1 and Caspase 3 cleavage | [10] |
| H322 Lung Cancer | WEE1 siRNA (48h) | Increased PARP1 and Caspase 3 cleavage | [10] |
| OCI-LY3 Lymphoma | AZD1775 | Increased Annexin V-positive cells | [11] |
| ESCC cells | AZD1775 | Triggered apoptosis via mitochondrial-dependent pathway | [6] |
| ESCC cells | WEE1 siRNA | Similar inhibitory and apoptotic effects to AZD1775 | [6] |
Studies have consistently shown that both approaches lead to an increase in the G2/M population, indicative of checkpoint abrogation, and a subsequent increase in markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved PARP and Caspase 3).[8][10] Notably, one study in esophageal squamous cell carcinoma (ESCC) cells directly stated that knockdown of WEE1 exhibited a similar inhibitory effect to that of AZD1775.[6]
Experimental Workflows
Caption: Typical experimental workflows for WEE1 inhibition.
Experimental Protocols
This compound (AZD1775) Treatment Protocol
This protocol is a general guideline and should be optimized for specific cell lines and experimental goals.
Materials:
-
This compound (AZD1775, Adavosertib)
-
DMSO (for stock solution)
-
Complete cell culture medium
-
Cell line of interest
-
Standard cell culture plates and equipment
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Treatment Preparation: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Downstream Analysis: Following incubation, harvest the cells for analysis of cell viability, apoptosis, cell cycle distribution, or protein expression by Western blot. For example, a phase I clinical trial used AZD1775 doses ranging from 175 mg to 225 mg in combination with chemotherapy.[12] For in vitro studies, IC50 values for AZD1775 in colorectal cancer cell lines SW480 and HT-29 were reported as 140 nM and 185 nM, respectively.[13]
WEE1 siRNA Knockdown Protocol
This protocol is a general guideline for lipid-based siRNA transfection and should be optimized for specific cell lines.
Materials:
-
WEE1-specific siRNA and a non-targeting (scrambled) control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free cell culture medium (e.g., Opti-MEM™)
-
Complete cell culture medium
-
Cell line of interest
-
Standard cell culture plates and equipment
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate in complete growth medium without antibiotics, such that they will be 50-75% confluent at the time of transfection.[14]
-
siRNA Preparation (Solution A): In a sterile microcentrifuge tube, dilute the WEE1 siRNA or control siRNA into serum-free medium.[3] The final siRNA concentration typically ranges from 10 to 100 nM.
-
Transfection Reagent Preparation (Solution B): In a separate sterile microcentrifuge tube, dilute the lipid-based transfection reagent into serum-free medium according to the manufacturer's instructions.[3]
-
Complex Formation: Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.[3][14]
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well containing fresh complete growth medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24 to 72 hours. The optimal time for protein knockdown should be determined empirically, often by performing a time-course experiment and assessing WEE1 protein levels by Western blot.
-
Downstream Analysis: After the incubation period, harvest the cells for analysis of target gene knockdown, cell viability, or other functional assays.
Conclusion
Both this compound (AZD1775) and siRNA-mediated knockdown are effective tools for inhibiting WEE1 function and studying the consequences in cancer cells. This compound offers a rapid and reversible method of inhibition, making it ideal for pharmacological studies and mimicking a therapeutic intervention. In contrast, siRNA knockdown provides a highly specific genetic approach to validate the on-target effects of small molecule inhibitors and is a cornerstone of functional genomics. The choice between these two powerful techniques will depend on the specific experimental question, the required speed and duration of inhibition, and the desired application, from basic research to preclinical drug development. This guide provides the foundational knowledge and protocols to effectively utilize both approaches in your research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Genetic inhibition of the atypical kinase Wee1 selectively drives apoptosis of p53 inactive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Wee1 Inhibitor AZD1775 Effectively Inhibits the Malignant Phenotypes of Esophageal Squamous Cell Carcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dual targeting of WEE1 and PLK1 by AZD1775 elicits single agent cellular anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WEE1 Inhibition Enhances Anti-Apoptotic Dependency as a Result of Premature Mitotic Entry and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I Study Evaluating WEE1 Inhibitor AZD1775 As Monotherapy and in Combination With Gemcitabine, Cisplatin, or Carboplatin in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WEE1 Inhibition by AZD1775 Augments Colorectal Cancer Cells Susceptibility to VE-822-induced DNA Damage and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transfection of mammalian cell lines with plasmids and siRNAs [protocols.io]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for WEE1-IN-4
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of WEE1-IN-4, a potent checkpoint Wee1 kinase inhibitor.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard and Safety Information
Proper handling and disposal of this compound require an understanding of its potential hazards. The following table summarizes key safety information based on data for similar Wee1 inhibitors.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[2] | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[2] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[2] | Avoid release to the environment. Collect spillage.[2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. A lab coat should be worn and stored appropriately.[4] | |
| Storage | Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[2] Recommended storage for the compound is at -20°C for powder or -80°C in solvent.[2] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste. This procedure is based on general guidelines for the disposal of hazardous laboratory chemicals.[5][6][7]
1. Waste Identification and Segregation:
-
Identify all this compound waste streams. This includes the pure compound, solutions containing this compound, contaminated labware (e.g., pipette tips, tubes, flasks), and personal protective equipment (PPE).
-
Segregate this compound waste. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[3][6] Incompatible chemicals can react dangerously.
2. Waste Containerization:
-
Use appropriate waste containers. Collect solid waste, such as contaminated gloves and labware, in a designated, leak-proof container lined with a clear plastic bag.[5] For liquid waste, use a chemically compatible, sealable container.[6] Plastic containers are often preferred over glass to minimize the risk of breakage.[7]
-
Keep containers closed. Waste containers must be kept securely sealed except when adding waste.[6]
3. Labeling of Waste Containers:
-
Label containers clearly. All waste containers must be labeled with a hazardous waste tag provided by your institution's EHS department.[7]
-
Include all required information. The label must include the full chemical name ("this compound"), the quantity of waste, the date of waste generation, the place of origin (department and room number), and the Principal Investigator's name and contact information.[7] The words "Hazardous Waste" must be clearly visible.[7]
4. Storage of Hazardous Waste:
-
Store in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of waste generation.[8]
-
Ensure proper storage conditions. The SAA must be a secure, well-ventilated area away from general laboratory traffic.[3]
5. Disposal of Empty Chemical Containers:
-
Thoroughly empty the container. Only trace amounts of the chemical should remain.[6]
-
Rinse the container. The first rinse of the empty container must be collected and disposed of as hazardous waste.[6] For containers that held acutely hazardous waste, triple rinsing is required.[9]
-
Deface the label. All original labels must be removed or completely defaced before the container is discarded as regular solid waste or glass waste.[6]
6. Request for Waste Pickup:
-
Contact your EHS department. Once a waste container is full or has reached its accumulation time limit, submit a waste pickup request to your institution's EHS department.[3][6] Do not dispose of hazardous chemicals down the sink or in the regular trash.[5][6]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can effectively manage and dispose of this compound waste, minimizing risks to themselves, their colleagues, and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Wee1 Inhibitor I|MSDS [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. policies.dartmouth.edu [policies.dartmouth.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling WEE1-IN-4
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with WEE1-IN-4, a potent checkpoint Wee1 kinase inhibitor. The following guidelines detail personal protective equipment (PPE), handling procedures, disposal plans, and a representative experimental protocol to ensure safe and effective laboratory use.
Safety and Handling
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this compound to ensure appropriate PPE is used. The following table summarizes recommended PPE for various laboratory operations.
| Operation | Required PPE | Rationale |
| Handling Solid Compound | Nitrile gloves, Lab coat, Safety glasses with side shields | Prevents skin and eye contact with the powdered form of the compound. |
| Preparing Stock Solutions | Double nitrile gloves, Lab coat, Chemical splash goggles, Fume hood | Minimizes risk of splashes and inhalation of aerosols when dissolving the compound in a solvent like DMSO. |
| Cell Culture Experiments | Nitrile gloves, Lab coat | Standard practice for maintaining sterility and protecting from potential cellular hazards. |
| Spill Cleanup | Double nitrile gloves, Lab coat, Chemical splash goggles, Respirator (if large spill or aerosolization) | Provides enhanced protection during emergency cleanup procedures. |
Handling and Storage
This compound should be handled with care to avoid contact and contamination.
-
Engineering Controls : Always handle the solid compound and prepare stock solutions in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Storage : Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage for the solid compound is at -20°C for up to one month, and for stock solutions at -80°C for up to six months.
-
Hygiene : Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a clearly labeled, sealed container for hazardous chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. Do not mix with general laboratory waste. |
| Liquid Waste (e.g., unused stock solutions, cell culture media) | Collect in a sealed, leak-proof container labeled as hazardous chemical waste. Avoid drain disposal. |
Experimental Protocol: Cell Viability Assay
This protocol provides a step-by-step guide for assessing the effect of this compound on the viability of cancer cells using a common luminescence-based assay (e.g., CellTiter-Glo®).
Materials
-
This compound
-
Cancer cell line of interest (e.g., p53-mutant ovarian or colon cancer cells)
-
Complete cell culture medium
-
Sterile, white-walled 96-well plates
-
Dimethyl sulfoxide (DMSO), sterile
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure
-
Cell Seeding :
-
Trypsinize and count the cancer cells.
-
Seed the cells in a white-walled 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment :
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired final concentrations (e.g., 0.01 µM to 10 µM). Prepare a vehicle control (DMSO in medium) with the same final DMSO concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or the vehicle control to the respective wells.
-
-
Incubation :
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement :
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Signaling Pathway and Experimental Workflow
WEE1-Mediated G2/M Checkpoint Control
WEE1 is a critical kinase that regulates the G2/M cell cycle checkpoint. It acts as a mitotic inhibitor by phosphorylating and inactivating the Cyclin-Dependent Kinase 1 (CDK1)-Cyclin B1 complex.[1] This phosphorylation prevents cells with DNA damage from prematurely entering mitosis, allowing time for DNA repair.[1] Cancer cells, particularly those with p53 mutations, often rely heavily on this checkpoint for survival.[2] WEE1 inhibitors like this compound block this protective mechanism, forcing cancer cells with damaged DNA to enter mitosis, which can lead to mitotic catastrophe and cell death.[1][2]
Caption: WEE1 kinase signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Cell Viability Assay
The following diagram illustrates the key steps in determining the in vitro efficacy of this compound.
Caption: Workflow for assessing cell viability in response to this compound treatment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
